BIHC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H21ClN2O6 |
|---|---|
Molecular Weight |
492.9 g/mol |
IUPAC Name |
3-[(2-butyl-4-chloro-1H-imidazol-5-yl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C26H21ClN2O6/c1-2-3-12-17-28-21(24(27)29-17)18(19-22(30)13-8-4-6-10-15(13)34-25(19)32)20-23(31)14-9-5-7-11-16(14)35-26(20)33/h4-11,18,30-31H,2-3,12H2,1H3,(H,28,29) |
InChI Key |
YDLKVAMYKVCOFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(N1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to BiHC Bispecific Antibody
This guide provides a comprehensive technical overview of the BiHC bispecific antibody, a novel immunotherapeutic agent designed for cancer therapy. Tailored for researchers, scientists, and drug development professionals, this document details the core technology, mechanism of action, and experimental data associated with this compound.
Introduction to this compound Bispecific Antibody
This compound, which stands for B ispecific H er2-C D3 antibody, is an IgG-like bispecific antibody engineered to simultaneously target the human epidermal growth factor receptor 2 (HER2) on tumor cells and the CD3 epsilon chain of the T-cell receptor complex on T cells.[1][2] This dual-targeting capability enables this compound to redirect T cells to specifically recognize and eliminate HER2-expressing cancer cells.[1]
The this compound construct is notable for its unique design, which incorporates a single-domain anti-HER2 antibody and a single-chain Fv (scFv) of an anti-CD3 antibody.[1][2] A key feature of the this compound format is the differing molecular weights of its two arms, which simplifies the separation of the desired heterodimeric antibody from homodimers during production.[1][2]
Core Technology and Molecular Engineering
The this compound antibody is constructed using the "knobs-into-holes" (KiH) technology to facilitate the heterodimerization of the two distinct heavy chains.[1] This strategy involves engineering the CH3 domains of the Fc region to create a "knob" on one heavy chain and a corresponding "hole" on the other, promoting the formation of the correct bispecific antibody.[1]
The this compound antibody is composed of two different polypeptide chains:
-
Anti-HER2 Arm: This chain incorporates a single-domain antibody (sdAb or nanobody) that recognizes HER2, fused to an Fc domain containing the "knob" mutation (T366W).[1]
-
Anti-CD3 Arm: This chain consists of a single-chain variable fragment (scFv) derived from the anti-CD3 clone UCHT1, fused to an Fc domain with the "hole" mutations (T366S, L368A, and Y407V).[1]
This design allows for expression in prokaryotic systems, such as Escherichia coli, and subsequent purification.[1][2]
Mechanism of Action: T-Cell Redirection and Tumor Cell Lysis
The primary mechanism of action of this compound is the redirection of cytotoxic T lymphocytes (CTLs) to HER2-positive tumor cells. This process involves the following key steps:
-
Bispecific Binding: The anti-HER2 arm of this compound binds to the HER2 receptor on the surface of cancer cells, while the anti-CD3 arm engages the CD3 component of the T-cell receptor on T cells.[1]
-
Immunological Synapse Formation: This dual binding brings the T cell into close proximity with the tumor cell, forming a cytolytic synapse.
-
T-Cell Activation: The engagement of the CD3 receptor by this compound triggers the activation of the T cell, leading to the release of cytotoxic granules containing perforin and granzymes.
-
Tumor Cell Apoptosis: Perforin creates pores in the tumor cell membrane, allowing granzymes to enter and induce apoptosis, thereby leading to the targeted killing of the cancer cell.[1]
dot
Caption: Mechanism of action of this compound bispecific antibody.
Quantitative Data
In Vitro Cytotoxicity
This compound has demonstrated potent T-cell-dependent cytotoxic activity against various HER2-positive cancer cell lines. The cytotoxic effect is dose-dependent and correlates with the level of HER2 expression on the tumor cells.[1]
| Cell Line | HER2 Expression Level | EC50 (ng/mL) |
| SKOV3 | High | ~1 |
| SKBR3 | High | ~1 |
| LS174T | Medium | ~10 |
| MDA-MB-435 | Low | ~100 |
| CHO | Negative | No Cytotoxicity |
Data extrapolated from dose-response curves in Xing et al., 2017.[1]
In Vivo Antitumor Efficacy
In a xenograft mouse model using HER2-positive SKOV3 cells co-injected with human peripheral blood mononuclear cells (PBMCs), this compound treatment resulted in significant tumor growth inhibition.[1] In mice treated with this compound, tumor development was observed in only one out of five mice, with no tumor growth in the remaining four.[1]
| Treatment Group | Tumor Growth |
| SKOV3 cells + PBS | Rapid tumor growth |
| SKOV3 cells + PBMCs + PBS | Modest inhibition of tumor growth |
| SKOV3 cells + PBMCs + this compound | Significant inhibition of tumor growth |
Data summarized from in vivo studies by Xing et al., 2017.[1]
Experimental Protocols
Expression and Purification of this compound
This protocol outlines the general steps for the expression of this compound in E. coli and its subsequent purification.
dot
Caption: Workflow for this compound expression and purification.
Methodology:
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with expression vectors encoding the anti-HER2 VHH-Fc ("knob") and anti-CD3 scFv-Fc ("hole") polypeptide chains.[1]
-
Expression: Grow the transformed E. coli in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to culture at a reduced temperature (e.g., 25°C) for 16-20 hours.
-
Periplasmic Extraction: Harvest the cells by centrifugation. Resuspend the cell pellet in a hypertonic buffer to release the periplasmic contents, where the expressed antibody fragments are located.
-
Protein A Affinity Chromatography: Clarify the periplasmic extract by centrifugation and filtration. Load the supernatant onto a Protein A affinity column. Wash the column extensively and elute the bound this compound antibody using a low pH buffer. Neutralize the eluted fractions immediately.
-
Quality Control: Analyze the purified this compound by SDS-PAGE under reducing and non-reducing conditions to confirm the presence of both polypeptide chains and the assembled heterodimer. Confirm the identity of the chains by Western blotting using anti-His and anti-Flag antibodies.[1]
T-Cell-Dependent Cellular Cytotoxicity (TDCC) Assay
This protocol describes a method to assess the cytotoxic potential of this compound in vitro.
dot
Caption: Workflow for the TDCC assay.
Methodology:
-
Cell Preparation:
-
Target Cells: Plate HER2-positive cancer cells (e.g., SKOV3, SKBR3) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Effector Cells: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
-
Co-culture:
-
Prepare serial dilutions of the this compound antibody.
-
Add the effector cells (PBMCs) to the target cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Add the this compound dilutions to the co-culture. Include appropriate controls (target cells alone, target cells with effector cells but no this compound, etc.).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Cytotoxicity Measurement:
-
Quantify cell lysis using a commercially available lactate dehydrogenase (LDH) release assay or a luciferase-based cell viability assay.
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot the percentage of cytotoxicity against the this compound concentration and determine the EC50 value using non-linear regression analysis.
-
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the antitumor activity of this compound in a humanized mouse model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID) that can accept human cell grafts.
-
Tumor Engraftment:
-
Subcutaneously co-inject a mixture of HER2-positive tumor cells (e.g., 1 x 10^6 SKOV3 cells) and human PBMCs (e.g., 5 x 10^6 cells) into the flank of the mice.[1]
-
-
Treatment:
-
Once tumors are established, randomize the mice into treatment groups (e.g., PBS control, this compound treatment).
-
Administer this compound intraperitoneally at a predetermined dose and schedule.[1]
-
-
Monitoring:
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Signaling Pathways
T-Cell Activation Signaling Pathway
The binding of this compound to the CD3 complex on T cells initiates a signaling cascade that leads to T-cell activation and the execution of its cytotoxic functions.
dot
Caption: Simplified T-cell activation signaling pathway.
HER2 Signaling Pathway
HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling pathways involved in cell proliferation, survival, and differentiation. While this compound's primary mechanism is T-cell redirection, understanding the HER2 pathway is crucial as it is the target on the tumor cell.
dot
References
- 1. This compound, a T-Cell–Engaging Bispecific Recombinant Antibody, Has Potent Cytotoxic Activity Against Her2 Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a T-Cell-Engaging Bispecific Recombinant Antibody, Has Potent Cytotoxic Activity Against Her2 Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of BiHC Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction to Bispecific Half-Chain (BiHC) Antibodies
Bispecific half-chain (this compound) antibodies represent an innovative class of engineered therapeutic proteins designed to simultaneously engage two different targets. This dual-targeting capability opens up novel therapeutic avenues, particularly in the field of oncology. The core concept behind this compound antibodies, and indeed many T-cell engaging bispecifics, is to redirect the potent cytotoxic activity of the immune system directly to tumor cells.
A prominent example of this technology is a Her2xCD3 this compound antibody. This molecule is engineered to bind to the Human Epidermal Growth factor Receptor 2 (Her2), a well-established tumor-associated antigen overexpressed on various cancer cells, and to the CD3 epsilon chain of the T-cell receptor (TCR) complex on T-lymphocytes. This bridging of a T-cell to a tumor cell initiates a signaling cascade that results in the targeted killing of the cancer cell.
Structurally, the this compound antibody is an IgG-like molecule, which confers favorable pharmacokinetic properties, such as a longer serum half-life, compared to smaller bispecific formats. It is composed of two different "half-chains" that heterodimerize to form the final antibody. A key feature of the this compound design is the use of a single-domain antibody (VHH, derived from camelid heavy-chain antibodies) for one antigen-binding arm (e.g., anti-Her2) and a single-chain variable fragment (scFv) for the other (e.g., anti-CD3). To ensure the correct assembly of the two different heavy chains, the "Knobs-into-Holes" technology is often employed in the CH3 domain of the Fc region. This strategy involves steric modifications to the Fc regions of the two heavy chains to promote heterodimerization and reduce the formation of homodimers. The differing molecular weights of the two arms also facilitate purification and characterization of the desired heterodimeric antibody.[1]
Core Mechanism of Action: T-Cell Redirected Cytotoxicity
The primary mechanism of action of a Her2xCD3 this compound antibody is the redirection of T-cells to lyse Her2-expressing tumor cells. This process can be broken down into several key steps:
-
Dual Antigen Binding: The this compound antibody simultaneously binds to a Her2 receptor on the surface of a tumor cell and a CD3 receptor on a T-cell, forming an immunological synapse between the two cells.
-
T-Cell Activation: The engagement of the CD3 complex by the this compound antibody, in the context of being anchored to a tumor cell, mimics the natural activation of the T-cell receptor. This cross-linking of the TCR complex initiates a downstream signaling cascade within the T-cell.
-
Cytotoxic Payload Delivery: Upon activation, the T-cell releases cytotoxic granules containing perforin and granzymes directly at the tumor cell.
-
Tumor Cell Lysis: Perforin forms pores in the tumor cell membrane, allowing granzymes to enter the cell and induce apoptosis (programmed cell death).
-
Serial Killing: A single activated T-cell can serially kill multiple tumor cells, amplifying the anti-tumor effect.
This mechanism is independent of the T-cell's native antigen specificity and does not require peptide antigen presentation by the major histocompatibility complex (MHC) on the tumor cell.
Signaling Pathway
The binding of the anti-CD3 arm of the this compound antibody to the CD3 complex on the T-cell triggers a signaling cascade that is a subset of the signals initiated by physiological TCR engagement.
This compound-mediated T-cell activation signaling pathway.
Quantitative Data Summary
The following tables summarize representative quantitative data for Her2xCD3 bispecific antibodies with formats similar to this compound. It is important to note that specific values can vary depending on the exact antibody sequence, format, and experimental conditions.
Table 1: Binding Affinity (KD)
| Antibody Arm | Target | Representative K D (M) | Method |
| Anti-Her2 (VHH) | Her2 | 1 x 10⁻⁹ - 5 x 10⁻⁸ | Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) |
| Anti-CD3 (scFv) | CD3 | 1 x 10⁻⁹ - 1 x 10⁻⁷ | Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) |
Table 2: In Vitro Cytotoxicity (EC50)
| Cell Line | Her2 Expression | Representative EC₅₀ (pM) | Effector to Target (E:T) Ratio |
| SKBR3 | High | 5 - 100 | 10:1 |
| SKOV3 | High | 10 - 200 | 10:1 |
| MDA-MB-435 | Low | >1000 | 10:1 |
Table 3: Pharmacokinetics in Mice
| Parameter | Representative Value | Notes |
| Half-life (t₁/₂) | 5 - 10 days | For IgG-like bispecific formats. |
| Clearance (CL) | 0.2 - 0.5 mL/hr/kg | Dependent on format and glycosylation. |
Detailed Experimental Protocols
Antibody Binding Affinity Measurement by Flow Cytometry
This protocol describes the assessment of this compound antibody binding to Her2-positive and Her2-negative cancer cell lines.
Materials:
-
Her2-positive cell lines (e.g., SKBR3, SKOV3)
-
Her2-negative cell line (e.g., MDA-MB-468)
-
This compound antibody
-
Isotype control antibody (human IgG1)
-
Flow Cytometry Staining Buffer (PBS + 2% FBS)
-
PE-conjugated anti-human IgG Fc secondary antibody
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Harvest cells and wash twice with Flow Cytometry Staining Buffer.
-
Resuspend cells to a concentration of 1 x 10⁶ cells/mL in cold staining buffer.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of the this compound antibody and isotype control in staining buffer.
-
Add 50 µL of the diluted antibodies to the respective wells.
-
Incubate on ice for 1 hour.
-
Wash the cells three times with 200 µL of cold staining buffer, centrifuging at 300 x g for 3 minutes between washes.
-
Resuspend the cell pellets in 100 µL of staining buffer containing the PE-conjugated anti-human IgG Fc secondary antibody at the manufacturer's recommended dilution.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells three times with 200 µL of cold staining buffer.
-
Resuspend the final cell pellet in 200 µL of staining buffer.
-
Acquire data on a flow cytometer, measuring the median fluorescence intensity (MFI) in the PE channel.
-
Analyze the data to determine the EC50 of binding.
Flow cytometry workflow for antibody binding.
In Vitro T-Cell Mediated Cytotoxicity Assay (LDH Release)
This protocol measures the amount of lactate dehydrogenase (LDH) released into the culture medium from damaged tumor cells as an indicator of cytotoxicity.
Materials:
-
Target tumor cells (e.g., SKBR3, SKOV3)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells (effector cells)
-
RPMI-1640 medium with 10% FBS
-
This compound antibody
-
LDH Cytotoxicity Detection Kit
-
96-well flat-bottom plate
Procedure:
-
Plate target cells (5,000 - 10,000 cells/well) in a 96-well plate and incubate overnight.
-
Isolate effector cells (PBMCs or T-cells) from healthy donor blood.
-
Prepare serial dilutions of the this compound antibody in culture medium.
-
Add the effector cells to the wells containing the target cells at the desired Effector to Target (E:T) ratio (e.g., 10:1).
-
Immediately add the diluted this compound antibody to the co-culture wells.
-
Set up control wells:
-
Target cells only (spontaneous release)
-
Target cells with lysis buffer (maximum release)
-
Effector cells only
-
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-72 hours.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of the this compound antibody in an immunodeficient mouse model.
Materials:
-
NOD/SCID mice (6-8 weeks old)
-
Her2-positive tumor cell line (e.g., SKOV3)
-
Human PBMCs
-
Matrigel
-
This compound antibody
-
Phosphate-Buffered Saline (PBS)
-
Calipers
Procedure:
-
On day 0, subcutaneously inject a mixture of SKOV3 cells (e.g., 5 x 10⁶ cells) and human PBMCs (e.g., 5 x 10⁶ cells) in a 1:1 ratio with Matrigel into the flank of each mouse.
-
Randomize the mice into treatment groups (e.g., n=5-8 per group):
-
Vehicle control (PBS)
-
This compound antibody (at various doses)
-
-
Administer the this compound antibody or vehicle control via intraperitoneal or intravenous injection starting on a designated day post-tumor cell injection (e.g., day 7).
-
Continue treatment at a specified frequency (e.g., twice weekly).
-
Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
In vivo xenograft model workflow.
Conclusion
This compound antibodies represent a promising immunotherapeutic approach for the treatment of Her2-positive cancers. Their unique structural design facilitates manufacturing and purification, while their mechanism of action allows for the potent and specific redirection of T-cells to kill tumor cells. The preclinical data for similar Her2xCD3 bispecific antibodies demonstrate high potency in vitro and significant anti-tumor efficacy in vivo. Further clinical development of this compound antibodies is warranted to fully evaluate their therapeutic potential.
References
Technical Whitepaper: Anti-HER2 x Anti-CD3 Single-Domain Antibody Fusion Proteins for Cancer Immunotherapy
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bispecific antibodies that redirect T-cells to eliminate tumor cells represent a promising frontier in oncology. This document provides a detailed technical overview of a specific construct: a fusion protein utilizing single-domain antibodies (sdAbs or Nanobodies) to target the Human Epidermal Growth Factor Receptor 2 (HER2) on tumor cells and the CD3 epsilon chain of the T-cell receptor complex. This design leverages the unique properties of sdAbs—small size, high stability, and specificity—to create a potent therapeutic candidate. We will cover the core mechanism of action, present key preclinical data in a structured format, detail essential experimental protocols, and visualize critical pathways and workflows.
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a well-validated tumor-associated antigen. Its overexpression, particularly in breast and gastric cancers, is linked to aggressive disease and poor prognosis[1][2]. The CD3 complex, on the other hand, is a crucial component of the T-cell receptor (TCR) and is a universal target for initiating T-cell activation[3][4].
The fusion of anti-HER2 and anti-CD3 binding domains into a single molecule creates a T-cell engaging (TCE) therapeutic. This construct physically bridges a T-cell and a HER2-expressing cancer cell, inducing the formation of a cytolytic synapse. This action triggers T-cell activation and subsequent killing of the tumor cell, independent of the T-cell's native antigen specificity[4][5]. The use of single-domain antibodies, derived from the heavy-chain-only antibodies of camelids, offers advantages in manufacturing, stability, and potentially tissue penetration compared to conventional antibody fragments[6][7].
Mechanism of Action
The anti-HER2 x anti-CD3 sdAb fusion protein operates by redirecting the cytotoxic activity of T-lymphocytes against HER2-positive tumor cells. The mechanism involves a sequence of events:
-
Bridging: The bispecific molecule simultaneously binds to HER2 on the surface of a cancer cell and CD3 on a T-cell, forcing the two cells into close proximity.
-
Synapse Formation: This enforced proximity facilitates the formation of an immunological synapse.
-
T-Cell Activation: Engagement of the CD3 complex triggers a downstream signaling cascade within the T-cell, leading to its activation.
-
Cytotoxicity: Activated T-cells release cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell[2]. They also secrete pro-inflammatory cytokines like IFN-γ and TNF-α, which further contribute to the anti-tumor immune response.
Caption: Mechanism of T-cell redirection by the bispecific sdAb fusion protein.
Preclinical Data Summary
The following tables summarize representative quantitative data from preclinical studies on similar anti-HER2/CD3 bispecific constructs. Affinity and potency can be modulated by engineering the binding domains[1][3].
Table 1: Binding Affinity and Kinetics Binding characteristics measured by Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI).
| Construct Variant | Target | K_on (1/Ms) | K_off (1/s) | K_D (nM) | Reference |
| sdAb-HER2-A | Human HER2 | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 | [6][7] |
| sdAb-HER2-B | Human HER2 | 3.4 x 10^5 | 8.0 x 10^-4 | 2.35 | [7] |
| sdAb-CD3-X | Human CD3ε | 5.0 x 10^4 | 3.5 x 10^-3 | 70 | [8] |
| sdAb-CD3-Y | Human CD3ε | 7.2 x 10^5 | 1.5 x 10^-2 | 20.8 | [3][9] |
Table 2: In Vitro T-Cell Mediated Cytotoxicity Potency measured by lactate dehydrogenase (LDH) or luminescence-based cell viability assays.
| Target Cell Line | HER2 Expression | Effector:Target (E:T) Ratio | EC50 (pM) | Max Lysis (%) | Reference |
| SKBR3 | High (+++) | 10:1 | 0.89 | > 90% | [10][11] |
| NCI-N87 | High (+++) | 10:1 | 1.5 | > 85% | [7] |
| MCF7 | Low (+) | 10:1 | 150 | ~40% | [11] |
| CHO (HER2 neg) | Negative (-) | 10:1 | > 10,000 | < 5% | [2] |
Table 3: In Vitro T-Cell Activation & Cytokine Release Cytokine levels in co-culture supernatant measured by ELISA after 48 hours.
| Target Cell Line | Construct Conc. (nM) | IFN-γ (pg/mL) | TNF-α (pg/mL) | Reference |
| SKBR3 | 1 | 2500 ± 310 | 1200 ± 150 | [2] |
| NCI-N87 | 1 | 2200 ± 250 | 1050 ± 120 | [2] |
| CHO (HER2 neg) | 1 | < 50 | < 30 | [2] |
| T-cells only | 1 | < 50 | < 30 | [2] |
Key Experimental Protocols
Detailed and reproducible protocols are critical for the evaluation of these complex biologics.
Protein Expression and Purification
This protocol outlines a common method for producing bispecific antibodies in a mammalian expression system.[12]
-
Construct Design & Cloning: Synthesize DNA encoding the anti-HER2 sdAb, a flexible linker (e.g., (G4S)3), the anti-CD3 sdAb, and a C-terminal His-tag. Clone this construct into a mammalian expression vector suitable for transient transfection, such as pTT5.[12]
-
Cell Culture & Transfection: Culture HEK 293-6E cells in a suitable serum-free medium to a density of 2.0 x 10^6 cells/mL. Co-transfect the cells with the expression vector using a transfection reagent like PEI (polyethylenimine).[12]
-
Expression: Grow the transfected cells for 5-7 days at 37°C with 5% CO2.
-
Harvesting & Clarification: Pellet the cells by centrifugation (e.g., 4000 x g for 20 min). Collect the supernatant and clarify it by passing it through a 0.22 µm filter.
-
Purification:
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA (Nickel-Nitriloacetic Acid) column. Wash with a buffer containing 20 mM imidazole to remove non-specific binders. Elute the fusion protein with a high-concentration imidazole buffer (e.g., 250-500 mM).
-
Size Exclusion Chromatography (SEC): Further purify the eluted protein and perform a buffer exchange into PBS using an SEC column (e.g., Superdex 200) to remove aggregates and impurities.[12][13]
-
-
Quality Control: Assess purity and integrity using SDS-PAGE and analytical SEC. Determine protein concentration via A280 measurement.
T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay
This assay measures the ability of the bispecific antibody to induce T-cell-mediated killing of target cells.[10][14][15]
-
Cell Preparation:
-
Target Cells: Plate HER2-positive target cells (e.g., SKBR3) and HER2-negative control cells (e.g., CHO) in a 96-well flat-bottom plate at 1 x 10^4 cells/well and allow them to adhere overnight.[14]
-
Effector Cells: Isolate human Pan T-cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection kits.[15]
-
-
Assay Setup:
-
Prepare serial dilutions of the anti-HER2 x anti-CD3 sdAb fusion protein in assay medium (e.g., RPMI + 10% FBS).
-
Remove the culture medium from the target cells.
-
Add the effector T-cells to the wells at a desired Effector:Target (E:T) ratio, typically 10:1.[10][14]
-
Add the bispecific antibody dilutions to the co-culture. Include controls: target cells only, target cells + T-cells (no antibody), and a maximum lysis control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[10][14]
-
Measurement of Cytotoxicity:
-
LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) from damaged cells into the supernatant using a commercially available colorimetric assay kit.
-
Luminescence-Based Assay: Alternatively, use a kit like CellTiter-Glo® which measures ATP levels as an indicator of cell viability.[10][14]
-
-
Data Analysis: Calculate the percentage of specific lysis for each antibody concentration using the formula: (% Specific Lysis) = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release). Plot the results to determine the EC50 value.
Signaling Pathways and Workflows
T-Cell Activation Signaling Cascade
Engagement of the CD3 complex by the bispecific antibody initiates a signaling cascade that mimics natural TCR activation, leading to cytokine production and cytotoxicity.
Caption: Simplified T-Cell activation signaling pathway via CD3 engagement.
HER2 Signaling Pathway
The anti-HER2 moiety of the fusion protein primarily serves a targeting function. However, binding to HER2 can influence its native signaling. HER2 activation, typically through heterodimerization with other ErbB family members like HER3, activates two major downstream pathways: the PI3K-AKT pathway (promoting survival) and the RAS-MAPK pathway (promoting proliferation).[16][17][18][19]
Caption: Overview of key HER2 downstream signaling pathways.
Preclinical Development Workflow
The development and evaluation of an anti-HER2 x anti-CD3 sdAb fusion protein follows a structured preclinical workflow.
Caption: High-level preclinical development and validation workflow.
Conclusion and Future Directions
Anti-HER2 x anti-CD3 single-domain antibody fusion proteins represent a potent and adaptable platform for cancer immunotherapy. The preclinical data strongly support their mechanism of action, demonstrating specific and powerful T-cell-mediated cytotoxicity against HER2-positive cancer cells. Key advantages include their modular design, high stability, and specificity. Future work will focus on optimizing binding affinities to maximize the therapeutic window—balancing potent on-tumor activity with minimal on-target, off-tumor toxicity[1][3]. Further engineering of the construct format and dosing strategies will be crucial for successful clinical translation.
References
- 1. Target arm affinities determine preclinical efficacy and safety of anti-HER2/CD3 bispecific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Target arm affinities determine preclinical efficacy and safety of anti-HER2/CD3 bispecific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fynomer-antibody fusions targeting HER2 and CD3 for selective killing of HER2 overexpressing tumor cells. - ASCO [asco.org]
- 5. A novel asymmetrical anti-HER2/CD3 bispecific antibody exhibits potent cytotoxicity for HER2-positive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical screening of anti-HER2 nanobodies for molecular imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A novel nanobody-based HER2-targeting antibody exhibits potent synergistic antitumor efficacy in trastuzumab-resistant cancer cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. JCI Insight - Target arm affinities determine preclinical efficacy and safety of anti-HER2/CD3 bispecific antibody [insight.jci.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for high-throughput cloning, expression, purification, and evaluation of bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bispecific antibody construction and characterization. [bio-protocol.org]
- 14. BiTE® T cell-dependent cellular cytotoxicity (TDCC) assay [protocols.io]
- 15. T cell-Dependent Cellular Cytotoxicity (TDCC) Assay | iQ Biosciences [iqbiosciences.com]
- 16. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
The Ascendancy of IgG-like Bispecific Antibodies: A Technical Guide to Their Core Advantages
For Researchers, Scientists, and Drug Development Professionals
The field of antibody engineering has witnessed a paradigm shift with the advent of bispecific antibodies (bsAbs), molecules capable of simultaneously engaging two distinct targets. Among the diverse array of bsAb formats, those retaining an Immunoglobulin G (IgG)-like structure have garnered significant attention for their favorable therapeutic properties. This technical guide delves into the core advantages of IgG-like bispecific antibodies, offering a comprehensive overview of their mechanisms of action, quantitative attributes, and the experimental methodologies pivotal to their development and characterization.
Fundamental Advantages of the IgG-like Architecture
IgG-like bispecific antibodies represent a significant advancement in therapeutic antibody engineering, offering the ability to simultaneously target two distinct antigens.[1] This dual-targeting capability enhances therapeutic efficacy, especially in complex diseases like cancer.[1] Unlike smaller, fragment-based bispecific formats, IgG-like bsAbs retain the crystallizable fragment (Fc) region, which imparts several key advantages:
-
Extended Serum Half-Life: The Fc region facilitates interaction with the neonatal Fc receptor (FcRn), a mechanism that rescues the antibody from degradation and significantly prolongs its circulation time in the body.[1][2][3][4][5] This extended half-life often translates to less frequent dosing for patients.
-
Effector Functions: The Fc domain can engage with Fc receptors (FcγRs) on the surface of immune effector cells, such as Natural Killer (NK) cells and macrophages. This engagement can trigger potent anti-tumor responses, including Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP).[3][4][5] The Fc region can also activate the complement cascade, leading to Complement-Dependent Cytotoxicity (CDC).[3][4][5]
-
Improved Solubility and Stability: The IgG scaffold generally confers good solubility and stability, which are critical properties for manufacturability and formulation of therapeutic proteins.[5][6][7][8]
-
Established Manufacturing Processes: The production and purification of IgG-like molecules can leverage the well-established and optimized platforms developed for conventional monoclonal antibodies, potentially streamlining the manufacturing process.[9][10][11][12][13]
Mechanisms of Action: Expanding Therapeutic Possibilities
The dual-targeting nature of IgG-like bispecific antibodies unlocks a range of novel therapeutic mechanisms that are often unachievable with monospecific antibodies or combinations thereof.
-
Redirecting Immune Cells to Tumors: A primary application is the recruitment of cytotoxic immune cells, most notably T-cells, to the tumor microenvironment.[14] One arm of the bsAb binds to a tumor-associated antigen (TAA), while the other engages a surface receptor on an immune cell, such as CD3 on T-cells.[14] This forced proximity induces the formation of a cytolytic synapse, leading to potent, tumor-specific killing.[14]
-
Blocking Dual Signaling Pathways: Cancer cells often rely on redundant or compensatory signaling pathways to drive their growth and survival. IgG-like bsAbs can simultaneously block two distinct signaling pathways, thereby mitigating the risk of treatment resistance.[4][13][15][16][17] For instance, co-targeting different receptor tyrosine kinases (RTKs) like EGFR and HER3 can lead to a more profound and durable inhibition of tumor growth.[14][15]
-
Enhanced Receptor Crosslinking: By binding to two epitopes on the same or different receptors on the cell surface, bispecific antibodies can induce receptor clustering and internalization, leading to enhanced downstream signaling inhibition compared to monospecific antibodies.[16]
-
Mimicking Natural Proteins: In non-oncology settings, IgG-like bsAbs can be engineered to mimic the function of natural proteins. A notable example is Emicizumab, which bridges activated factor IX and factor X to restore the function of the missing factor VIII in hemophilia A patients.[14][18]
Quantitative Data on IgG-like Bispecific Antibodies
The performance of IgG-like bispecific antibodies is quantitatively assessed through various biophysical and in vivo studies. The following tables summarize representative data for different formats.
Table 1: Pharmacokinetic Properties of Selected IgG-like Bispecific Antibodies
| Bispecific Antibody Format | Target(s) | Clearance (mL/day/kg) | Half-life (days) | Species |
| IgG-scFv A | Soluble Ligands | 11.8 | - | Cynomolgus Monkey |
| IgG-scFv B | Soluble Ligands | 4.3 | - | Cynomolgus Monkey |
| IgG-scFv C | Soluble Ligands | 63.8 | - | Cynomolgus Monkey |
| IgG-ECD | Not Specified | > 0.5 mL/hr/kg | Shorter than mAb | Cynomolgus Monkey |
| IgG-scFv | Not Specified | > 0.5 mL/hr/kg | Shorter than mAb | Cynomolgus Monkey |
Data compiled from multiple sources.[2][19]
Table 2: In Vivo Efficacy of Representative IgG-like Bispecific Antibodies
| Bispecific Antibody | Model | Dosage | Outcome |
| bsIgG1-N297Q-CD3xHER2 | AU565 Xenograft | 0.05 - 0.5 mg/kg | Inhibition of tumor growth |
| BIIB4-5scFv | Tumor Xenograft | Not Specified | Superior tumor growth inhibition compared to parental mAbs |
| MG1122-A/B | AsPC-1 or H226 Xenograft | 3 mg/kg twice a week | Significant tumor regression |
Data compiled from multiple sources.[5][6][8]
Key Experimental Protocols
The development and validation of IgG-like bispecific antibodies rely on a suite of well-defined experimental protocols.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
Objective: To determine the binding affinity (K_D), association rate (k_on), and dissociation rate (k_off) of the bispecific antibody to its two target antigens.
Methodology:
-
Sensor Chip Preparation: Immobilize one of the target antigens (ligand) onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry. A reference flow cell is prepared similarly but without the ligand to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of dilutions of the bispecific antibody (analyte) in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the bispecific antibody over the ligand-immobilized and reference flow cells. The change in the refractive index at the surface, measured in resonance units (RU), is monitored in real-time.
-
Dissociation Measurement: After the association phase, flow running buffer over the sensor chip to monitor the dissociation of the antibody from the antigen.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound antibody and prepare the surface for the next cycle.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D).
-
Dual-Target Binding Analysis: To confirm simultaneous binding, a sequential binding experiment can be performed. The bispecific antibody is first captured on a surface immobilized with the first antigen, followed by the injection of the second antigen.
In Vitro Cytotoxicity Assay (LDH Release Assay)
Objective: To quantify the ability of an immune-cell-engaging bispecific antibody to induce target cell lysis.
Methodology:
-
Cell Preparation:
-
Target Cells: Culture the target tumor cells that express the specific TAA.
-
Effector Cells: Isolate peripheral blood mononuclear cells (PBMCs) or a specific subset, such as T-cells, from healthy donors.
-
-
Assay Setup:
-
Plate the target cells in a 96-well plate.
-
Add the effector cells at a predetermined effector-to-target (E:T) ratio.
-
Add serial dilutions of the bispecific antibody or control antibodies.
-
Include control wells for spontaneous LDH release (cells with media only) and maximum LDH release (cells lysed with a detergent).
-
-
Incubation: Incubate the plate for a specified period (e.g., 4-24 hours) at 37°C.
-
LDH Measurement:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Add the LDH reaction mixture, which contains a substrate that is converted to a colored formazan product by the released LDH.
-
Incubate at room temperature, protected from light.
-
Add a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of specific lysis using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
In Vivo Xenograft Mouse Model for Efficacy Assessment
Objective: To evaluate the anti-tumor efficacy of the IgG-like bispecific antibody in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice) that can accept human tumor xenografts and, if applicable, human immune cells.
-
Tumor Implantation: Subcutaneously implant human tumor cells that express the target antigen into the flanks of the mice.
-
Immune Cell Reconstitution (for immune cell engagers): If the mechanism of action involves immune cell recruitment, co-inject human PBMCs or T-cells with the tumor cells, or inject them intravenously after tumor establishment.
-
Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the bispecific antibody, control antibody, or vehicle according to the desired dosing schedule and route (e.g., intraperitoneally or intravenously).
-
Tumor Growth Monitoring: Measure the tumor volume using calipers at regular intervals. Body weight should also be monitored as an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis is performed to determine the significance of the anti-tumor effect of the bispecific antibody compared to the control groups.
Visualizing Key Pathways and Workflows
Signaling Pathway: Dual Blockade of EGFR and HER3
Caption: Dual blockade of EGFR and HER3 signaling by an IgG-like bispecific antibody.
Mechanism of Action: T-Cell Redirection to a Tumor Cell
Caption: T-cell redirection to a tumor cell mediated by a bispecific antibody.
Experimental Workflow: Bispecific Antibody Development
Caption: A typical experimental workflow for IgG-like bispecific antibody development.
Conclusion
IgG-like bispecific antibodies represent a versatile and powerful class of therapeutic agents that build upon the successes of monoclonal antibody therapy while offering novel mechanisms of action. Their inherent advantages, including extended half-life, retained effector functions, and the ability to engage in dual-targeting strategies, position them at the forefront of next-generation biologics. The continued refinement of engineering strategies and a deeper understanding of their complex biology, facilitated by the robust experimental methodologies outlined in this guide, will undoubtedly lead to the development of more effective and safer treatments for a wide range of diseases.
References
- 1. Mechanism of Action and Pharmacokinetics of Approved Bispecific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring molecular determinants and pharmacokinetic properties of IgG1-scFv bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BiTE® Xenograft Protocol [protocols.io]
- 4. Bispecific antibodies: unleashing a new era in oncology treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stable IgG-like Bispecific Antibodies Directed toward the Type I Insulin-like Growth Factor Receptor Demonstrate Enhanced Ligand Blockade and Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and analysis of scFv-IgG bispecific antibody size variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. General strategies for IgG-like bispecific antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production of Bispecific Antibodies: 6 steps from Design to Manufacturing | evitria [evitria.com]
- 12. Advances in Purification Process of IgG-like Bispecific Antibodies [cjph.com.cn]
- 13. researchgate.net [researchgate.net]
- 14. Engineering IgG-Like Bispecific Antibodies—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Latest Advances and Applications of Bispecific Antibodies in Cancer Treatment [synapse.patsnap.com]
- 18. Discovery and development of bispecific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Expression of Bispecific Half-Chain (BiHC) Antibodies in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bispecific antibodies (bsAbs) represent a rapidly growing class of biotherapeutics capable of binding to two different epitopes, thereby enabling novel mechanisms of action such as redirecting immune cells to tumor targets. The production of these complex molecules can be challenging. Escherichia coli (E. coli) offers a rapid, scalable, and cost-effective platform for the production of non-glycosylated antibody fragments and certain formats of bispecific antibodies, such as those based on single-chain variable fragments (scFv). This document provides a detailed protocol for the expression of a generic bispecific half-chain (BiHC) antibody in E. coli, along with application notes discussing optimization strategies and potential challenges.
Data Presentation
The expression yield and purity of bispecific antibodies in E. coli are highly dependent on the specific format, expression strategy, and cultivation conditions. Below is a summary of reported quantitative data for various bispecific antibody formats expressed in E. coli.
| This compound Format | E. coli Strain | Expression Compartment | Yield | Purity | Reference |
| scFv-scFv (BiTE-like) | Rosetta (DE3) | Periplasm | ~8% of total protein | >80% | [1] |
| scFv-scFv (BiTE-like) | BL21 (DE3) | Periplasm | 100 mg/L | Not Specified | [2] |
| Diabody | TG1 | Periplasm | 0.5 - 3 mg/L | >90% | [3] |
| IgG-like (Knobs-into-Holes) | W3110 derivative | Periplasm (coculture) | 39 - 850 mg/L | Not Specified | [2] |
| CD3-S-Fab | BL21(DE3) | Secreted to medium | 0.6 mg / 200 mL | Not Specified | |
| scFv-Fc | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Experimental Workflow
The overall workflow for the expression of a this compound in E. coli involves several key stages, from gene synthesis and cloning to final protein characterization.
References
- 1. Expression and Purification of a Bispecific Antibody against CD16 and Hemagglutinin Neuraminidase (HN) in E. Coli for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Full-length recombinant antibodies from Escherichia coli: production, characterization, effector function (Fc) engineering, and clinical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
Application Notes and Protocols for the Purification of Bispecific Heavy Chain (BiHC) Antibodies Using Protein A Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bispecific antibodies (bsAbs) represent a promising class of biotherapeutics due to their ability to simultaneously engage two different epitopes, leading to novel mechanisms of action.[1] The purification of these complex molecules, however, presents unique challenges, primarily due to the presence of product-related impurities such as homodimers and half-antibodies.[2][3][4] Protein A affinity chromatography, a well-established platform for monoclonal antibody (mAb) purification, is a cornerstone in bsAb purification strategies.[2] This application note provides a detailed overview and protocol for the purification of bispecific heavy chain (BiHC) antibodies using Protein A affinity chromatography, focusing on strategies to separate the desired heterodimeric product from contaminants.
The principle often relies on engineering one of the heavy chains to have a modified or ablated Fc region for Protein A binding.[1] This creates a differential affinity between the heterodimer (one binding Fc region), the parental homodimer (two binding Fc regions), and the non-binding homodimer, allowing for their separation through selective elution.[1]
Key Challenges in this compound Purification
The primary challenge in purifying this compound antibodies is the removal of closely related impurities. These include:
-
Homodimers: Unwanted pairings of identical heavy chains.[1][5]
-
Half-antibodies and Fragments: Incompletely assembled antibody fragments.[3][6]
-
Aggregates: Both product- and process-related aggregates can form, impacting product stability and efficacy.[3][7]
-
Process-Related Impurities: Host cell proteins (HCPs) and DNA from the expression system.[1]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for this compound purification using Protein A affinity chromatography and the underlying principle of separation.
Caption: General workflow for this compound purification.
Caption: Principle of selective elution in this compound purification.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Protein A Affinity Resin | e.g., MabSelect SuRe, MabSelect PrismA (Cytiva) | Chromatography Grade |
| Chromatography Column | Various | Sized according to resin volume |
| Chromatography System | e.g., ÄKTA (Cytiva) | N/A |
| Binding/Equilibration Buffer | In-house preparation | ACS Grade or higher |
| Wash Buffer | In-house preparation | ACS Grade or higher |
| Elution Buffer | In-house preparation | ACS Grade or higher |
| Neutralization Buffer | In-house preparation | ACS Grade or higher |
| Regeneration Solution | In-house preparation | ACS Grade or higher |
| Clarified Cell Culture Supernatant | N/A | N/A |
| pH Meter and Conductivity Meter | Various | Calibrated |
| 0.22 µm Filters | Various | Sterile |
Buffer and Solution Preparation
-
Binding/Equilibration Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.4
-
Wash Buffer 1 (optional intermediate wash): 20 mM Sodium Phosphate, 1 M NaCl, pH 7.2-7.4
-
Wash Buffer 2: Same as Binding/Equilibration Buffer
-
Elution Buffer (for pH gradient or step elution): 100 mM Glycine or Citrate, pH adjusted to a range of 5.0 to 3.0. The precise pH will need to be optimized for the specific this compound.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0-9.0
-
Regeneration Solution: 0.1 - 0.5 M NaOH
Detailed Experimental Protocol
This protocol provides a general framework for the purification of a this compound antibody where one heavy chain has ablated Protein A binding. Optimization of pH, salt concentration, and gradient slope is critical for each specific this compound molecule.
1. Column Packing and System Preparation
-
Pack the Protein A affinity resin in a suitable column according to the manufacturer's instructions.
-
Sanitize and prepare the chromatography system.
2. Equilibration
-
Equilibrate the column with at least 5 column volumes (CVs) of Binding/Equilibration Buffer.
-
Monitor the pH and conductivity of the column effluent to ensure they match the buffer.
3. Sample Loading
-
Load the clarified and filtered cell culture supernatant onto the column. The flow rate should be optimized to allow for sufficient residence time for binding.
-
Collect the flow-through fraction for analysis of any unbound product (typically the non-binding homodimer).
4. Wash Steps
-
Wash the column with 5-10 CVs of Binding/Equilibration Buffer to remove non-specifically bound impurities.
-
An optional intermediate wash with a higher salt concentration (Wash Buffer 1) can be included to disrupt weaker ionic interactions.
-
Follow with a final wash (Wash Buffer 2) to reduce the salt concentration before elution.
5. Elution
This is the critical step for separating the heterodimer from the high-affinity homodimer. A pH gradient is often employed for optimal resolution.
-
Initiate a linear pH gradient from pH 5.0 down to pH 3.0 over 10-20 CVs using the Elution Buffer.
-
Collect fractions throughout the gradient. The this compound heterodimer is expected to elute at an intermediate pH, before the tightly bound homodimer.
-
Alternatively, a step elution can be used if the optimal elution pH for the this compound and the homodimer are well-defined.
6. Neutralization
-
Immediately neutralize the collected fractions containing the eluted this compound by adding a predetermined volume of Neutralization Buffer to raise the pH to a physiological range (pH 7.0-7.5). This is crucial to prevent acid-induced aggregation.
7. Regeneration and Storage
-
Strip any remaining bound protein (e.g., the high-affinity homodimer) from the column using a low pH buffer (e.g., pH 2.5-3.0).
-
Regenerate the column by washing with several CVs of Regeneration Solution (e.g., 0.1 M NaOH), followed by a rinse with water for injection (WFI) or a suitable storage solution (e.g., 20% ethanol).
8. Analysis of Fractions
-
Analyze the collected fractions (flow-through, washes, and elution fractions) using SDS-PAGE (under non-reducing and reducing conditions) and Size Exclusion Chromatography (SEC-HPLC) to assess purity and identify the fractions containing the purified this compound.
Data Presentation and Expected Results
The success of the purification is evaluated based on purity, yield, and recovery. The goal is to achieve high purity of the monomeric this compound while maximizing the yield.
Table 1: Summary of Purification Performance
| Purification Step | Purity (SEC-HPLC, Monomer %) | Yield (%) | Recovery (%) |
| Initial Capture (Protein A) | > 90% | > 85% | > 90% |
| Polishing Step 1 (e.g., IEX) | > 95% | > 90% | > 85% |
| Polishing Step 2 (e.g., HIC) | > 99% | > 95% | > 80% |
Note: The values presented are typical targets and may vary depending on the specific this compound and the overall process. The development of a one-step purification process has been shown to achieve >90% purity and >85% yield in some cases.[6]
Table 2: Example Elution Profile and Fraction Analysis
| Fraction Number | Elution pH | Predominant Species (Expected) | Monomer Purity (%) |
| FT | 7.4 | Non-binding Homodimer (Fc/Fc) | N/A |
| E1-E3 | 4.5 - 4.0 | Heterodimer (this compound) | 92 |
| E4-E6 | 3.8 - 3.5 | Heterodimer (this compound) | 95 |
| E7-E9 | 3.4 - 3.2 | Mixture | 75 |
| Strip | < 3.0 | Binding Homodimer (Fc/Fc) | N/A |
Optimization Strategies
-
Resin Selection: Different Protein A resins (e.g., MabSelect PrismA, MabSelect SuRe) offer varying binding capacities and elution profiles.[5][6] For BiHCs where one arm contains a VH3 domain, specialized resins like MabSelect VH3 can be employed for selective capture.[8][9]
-
Elution Conditions: Fine-tuning the pH gradient slope and the composition of the elution buffer (e.g., addition of salts like CaCl2 or MgCl2) can significantly improve the resolution between the heterodimer and homodimer.[10]
-
Wash Steps: An intermediate wash step can be critical for achieving high purity.[5]
-
Polishing Steps: Subsequent polishing steps, such as ion-exchange and hydrophobic interaction chromatography, are often necessary to remove remaining impurities and achieve the high purity required for therapeutic applications.[5][11]
Conclusion
Protein A affinity chromatography is a powerful and widely adopted method for the capture and initial purification of bispecific heavy chain antibodies. By leveraging engineered differences in Protein A binding affinity, it is possible to effectively separate the desired heterodimeric product from homodimeric byproducts. Careful optimization of the chromatographic parameters, particularly the elution conditions, is paramount to achieving high purity and yield. This application note provides a comprehensive protocol and framework to guide researchers in developing robust and efficient purification processes for this important class of therapeutic proteins.
References
- 1. Development of purification processes for fully human bispecific antibodies based upon modification of protein A binding avidity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Overcoming challenges in bispecific antibody production with chromatography & purification solutions [iptonline.com]
- 4. Current trends and challenges in the downstream purification of bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Challenges and insights of purifying appended bispecific antibody [a-star.edu.sg]
- 8. MabSelect™ VH3 Protein A Affinity Resin [lifescienceleader.com]
- 9. Optimized protocol using VH3 resin for purification of fragments and bispecific antibodies - American Chemical Society [acs.digitellinc.com]
- 10. KR20170035941A - Purification platform for bispecific antibodies - Google Patents [patents.google.com]
- 11. Optimization Of A Two-Step Purification Method For Bispecific Antibodies [bioprocessonline.com]
Application Notes and Protocols: BiHC-Mediated Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bispecific antibody-Hemocyanin Conjugate (BiHC)-mediated cytotoxicity assays are crucial for evaluating the therapeutic potential of novel immunotherapies. This assay measures the ability of a this compound to direct immune effector cells to recognize and eliminate target cancer cells. Hemocyanins (Hcs), large oxygen-carrying proteins from mollusks and arthropods, are potent immunomodulators that can enhance anti-tumor immune responses.[1][2][3][4] When conjugated with a bispecific antibody that simultaneously binds to a tumor-associated antigen on a cancer cell and an activating receptor on an effector immune cell (such as a T cell or Natural Killer (NK) cell), the resulting this compound can significantly augment the cytotoxic destruction of malignant cells.[5][6]
These application notes provide a detailed protocol for performing a this compound-mediated cytotoxicity assay using a lactate dehydrogenase (LDH) release method. The protocol outlines the preparation of effector and target cells, the assay procedure, and data analysis.
Principle of the Assay
The this compound-mediated cytotoxicity assay is a type of antibody-dependent cell-mediated cytotoxicity (ADCC) assay.[7][8] The bispecific antibody component of the this compound acts as a bridge, connecting a cytotoxic effector cell (e.g., an NK cell or T cell) to a target tumor cell. One arm of the bispecific antibody binds to a specific antigen on the tumor cell surface, while the other arm binds to an activating receptor, such as CD16 on NK cells or CD3 on T cells, on the effector cell.[8][9] This cross-linking triggers the activation of the effector cell, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cell.[8] The hemocyanin component of the this compound is thought to enhance this process by acting as an adjuvant, further stimulating the effector cells and promoting a more robust anti-tumor immune response.[1][2][10] Cell lysis of the target cell results in the release of the cytosolic enzyme lactate dehydrogenase (LDH), which can be quantified to measure the extent of cytotoxicity.[11][12]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound-mediated cytotoxicity.
Caption: Experimental workflow for the this compound-mediated cytotoxicity assay.
Experimental Protocol
Materials and Reagents
-
Target cancer cell line (e.g., expressing the antigen of interest)
-
Effector cells (e.g., human peripheral blood mononuclear cells (PBMCs) or isolated NK cells)
-
Bispecific antibody-Hemocyanin Conjugate (this compound)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS)
-
LDH cytotoxicity detection kit
-
96-well round-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (from LDH kit or 1% Triton X-100 in PBS)
Procedure
1. Preparation of Cells
-
Target Cells:
-
Culture the target cells in appropriate medium until they reach the exponential growth phase.
-
Harvest the cells and wash them twice with PBS.
-
Resuspend the cells in culture medium at a concentration of 1 x 10^5 cells/mL.
-
-
Effector Cells:
-
Isolate effector cells (e.g., PBMCs or NK cells) from healthy donor blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation).
-
Wash the cells twice with PBS.
-
Resuspend the effector cells in culture medium at various concentrations to achieve the desired effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
2. Assay Setup
-
In a 96-well round-bottom plate, add 50 µL of the target cell suspension to each well (5,000 cells/well).
-
Prepare serial dilutions of the this compound in culture medium.
-
Add 50 µL of the diluted this compound to the appropriate wells. For control wells, add 50 µL of culture medium.
-
Add 100 µL of the effector cell suspension at different E:T ratios to the wells.
-
Set up the following controls:
-
Spontaneous Release (Target Cells): 50 µL target cells + 150 µL medium.
-
Spontaneous Release (Effector Cells): 100 µL effector cells + 100 µL medium.
-
Maximum Release (Target Cells): 50 µL target cells + 150 µL medium containing lysis buffer.
-
Medium Background: 200 µL medium only.
-
3. Incubation
-
Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact.
-
Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 incubator.[13]
4. LDH Release Measurement
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[11]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[11]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Add 50 µL of the stop solution provided in the kit to each well.[11]
-
Measure the absorbance at 490 nm using a microplate reader.
Data Analysis
Calculate the percentage of specific cytotoxicity using the following formula:
% Cytotoxicity = [(Experimental Release - Spontaneous Effector Release - Spontaneous Target Release) / (Maximum Target Release - Spontaneous Target Release)] x 100
Data Presentation
Table 1: Dose-Dependent Cytotoxicity of this compound
| This compound Concentration (ng/mL) | % Cytotoxicity (E:T Ratio 25:1) |
| 0.01 | 5.2 ± 0.8 |
| 0.1 | 15.6 ± 1.2 |
| 1 | 35.8 ± 2.5 |
| 10 | 62.4 ± 3.1 |
| 100 | 85.1 ± 4.0 |
| 1000 | 88.9 ± 3.5 |
Table 2: Effect of E:T Ratio on this compound-Mediated Cytotoxicity
| E:T Ratio | % Cytotoxicity (this compound at 10 ng/mL) |
| 50:1 | 78.3 ± 3.8 |
| 25:1 | 62.4 ± 3.1 |
| 12.5:1 | 45.7 ± 2.9 |
| 6.25:1 | 28.1 ± 2.2 |
| Control (No this compound) | 4.5 ± 0.7 |
Conclusion
This protocol provides a robust framework for assessing the cytotoxic potential of Bispecific antibody-Hemocyanin Conjugates. The use of a standardized LDH release assay allows for reproducible and quantifiable results. The data generated from this assay are critical for the preclinical evaluation and development of novel this compound-based cancer immunotherapies. Further characterization can be achieved by employing alternative cytotoxicity detection methods such as flow cytometry-based assays to analyze apoptosis markers like Annexin V.[13]
References
- 1. The effects of hemocyanin on T cells cultured in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the In Vitro and In Vivo Antitumor Activity of Hemocyanins from Helix aspersa, Helix lucorum, and Rapana venosa in a Graffi Myeloid Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer properties of gastropodan hemocyanins in murine model of colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A semi high-throughput method for screening small bispecific antibodies with high cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bispecific Antibodies for Cancer Immunotherapy - 2020 Archive [immuno-oncologysummit.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating Antibody-Dependent Cell-Mediated Cytotoxicity by Chromium Release Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Antibody-dependent cell-mediated cytotoxicity (ADCC) assay with natural killer cells in malaria immunity [protocols.io]
- 10. Immunotherapeutic Potential of Mollusk Hemocyanins in Combination with Human Vaccine Adjuvants in Murine Models of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. Bioassay Development for Bispecific Antibodies—Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
Application Note and Protocols for In Vitro T-Cell Dependent Cytotoxicity Assay Using Bispecific Heterodimeric Co-stimulatory Molecules (BiHCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bispecific Heterodimeric Co-stimulatory molecules (BiHCs) are a class of engineered biologics designed to redirect T-cell cytotoxicity towards tumor cells. One part of the BiHC binds to a tumor-associated antigen (TAA) on the cancer cell, while the other part engages an activating receptor, typically CD3, on the T-cell surface. This dual binding creates an immunological synapse, leading to T-cell activation and subsequent lysis of the target tumor cell. This mechanism of action bypasses the need for T-cell receptor (TCR) recognition of a specific peptide presented by the major histocompatibility complex (MHC), enabling a polyclonal T-cell response against the tumor. A well-known example of this class of molecules are Bispecific T-cell Engagers (BiTEs).[1][2][3] The in vitro T-cell dependent cytotoxicity (TDCC) assay is a critical tool for evaluating the potency and efficacy of BiHCs in preclinical drug development.[1]
This document provides detailed protocols for conducting TDCC assays using two common readout methods: a luciferase-based assay and a flow cytometry-based assay. It also includes representative data and visualizations of the experimental workflow and the underlying signaling pathway.
Principle of the Assay
The in vitro TDCC assay co-cultures target tumor cells expressing the TAA with effector T-cells (commonly peripheral blood mononuclear cells, PBMCs, or isolated T-cells) in the presence of a this compound. The this compound acts as a bridge, bringing the T-cell into close proximity with the tumor cell.[3] This engagement of the CD3 component of the T-cell receptor complex, along with the binding to the TAA, triggers the formation of a cytolytic immunological synapse.[4][5] Activated T-cells then release cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell.[6][7][8][9] The level of cytotoxicity is typically measured by quantifying the reduction in viable target cells.
Data Presentation
The efficacy of a this compound in a TDCC assay is often quantified by its EC50 value (the concentration of the this compound that induces 50% of the maximum cytotoxic response) and the maximum percentage of target cell lysis. These values are influenced by factors such as the effector-to-target (E:T) cell ratio, the expression level of the TAA on the target cells, and the specific format of the this compound.
Table 1: Representative EC50 Values of BiHCs in T-Cell Dependent Cytotoxicity Assays
| This compound (Target x CD3) | Target Cell Line | Effector Cells | E:T Ratio | Assay Method | EC50 (pM) | Reference |
| EGFR x CD3 (C-BiTE) | DiFi (CRC) | Human T-cells | 10:1 | 51Cr Release | 1.8 | [10] |
| EGFR x CD3 (P-BiTE) | DiFi (CRC) | Human T-cells | 10:1 | 51Cr Release | 27.6 | [10] |
| EGFR x CD3 (EgA1 ATTACK) | HeLa (Cervical) | PBMCs | 5:1 | Luciferase | 0.9 | [11] |
| EGFR x CD3 (EgA1 ATTACK) | A431 (Skin) | PBMCs | 5:1 | Luciferase | 0.7 | [11] |
| CD276 x CD3 (B11-BiTE) | CHO-K1-CD276 | Activated T-cells | 10:1 | Luminescence | 0.77 | [12] |
| CD276 x CD3 (8H9-BiTE) | CHO-K1-CD276 | Activated T-cells | 10:1 | Luminescence | 2.1 | [12] |
Table 2: Effect of E:T Ratio on this compound-mediated Cytotoxicity
| This compound (Target x CD3) | Target Cell Line | Effector Cells | E:T Ratio | % Specific Lysis | Reference |
| EGFR/CD3 BsAb | SGC7901 (Gastric) | CIK cells | 10:1 | ~20% | [13] |
| EGFR/CD3 BsAb | SGC7901 (Gastric) | CIK cells | 30:1 | ~50% | [13] |
| EGFR/CD3 BsAb | SGC7901 (Gastric) | CIK cells | 50:1 | ~70% | [13] |
| EpCAM x CD3 | MCF-7 (Breast) | CD3+ T-cells | Not Specified | ~47% | [14] |
| HER2 x CD3 | MCF-7 (Breast) | CD3+ T-cells | Not Specified | ~36% | [14] |
Experimental Protocols
Two widely used methods for quantifying T-cell dependent cytotoxicity are presented below. The choice of method often depends on the available equipment, throughput requirements, and the nature of the target cells (adherent vs. suspension).
Method 1: Luciferase-Based TDCC Assay
This method relies on target cells that have been engineered to stably express luciferase. The amount of luminescence is directly proportional to the number of viable target cells.[1][15]
Materials:
-
Target cells expressing the TAA and luciferase
-
Effector cells (e.g., human PBMCs or purified T-cells)
-
This compound test article and controls
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Protocol:
-
Target Cell Plating:
-
Harvest and count the luciferase-expressing target cells.
-
Seed 10,000 target cells per well in a 96-well white, clear-bottom plate in a volume of 100 µL of culture medium.
-
Incubate the plate for 4-6 hours (for adherent cells) or proceed directly to the next step (for suspension cells) at 37°C, 5% CO2.
-
-
Effector Cell and this compound Addition:
-
Prepare a serial dilution of the this compound in culture medium.
-
Thaw and count the effector cells. Adjust the cell concentration to achieve the desired E:T ratio (e.g., for a 10:1 E:T ratio with 10,000 target cells, prepare a suspension of 1 x 10^6 effector cells/mL).
-
Add 50 µL of the effector cell suspension to each well containing target cells.
-
Add 50 µL of the diluted this compound to the respective wells. The final volume in each well should be 200 µL.
-
Include control wells:
-
Target cells only (maximum luminescence)
-
Target cells + Effector cells (no this compound)
-
Target cells + this compound (no effector cells)
-
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C, 5% CO2. The optimal incubation time may need to be determined empirically.
-
-
Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = (1 - (Luminescence_sample - Luminescence_background) / (Luminescence_max - Luminescence_background)) * 100
-
Luminescence_sample: Signal from wells with target cells, effector cells, and this compound.
-
Luminescence_max: Signal from wells with target cells only.
-
Luminescence_background: Signal from wells with medium only.
-
-
Method 2: Flow Cytometry-Based TDCC Assay
This method uses fluorescent dyes to distinguish between target and effector cells and a viability dye to identify dead cells.
Materials:
-
Target cells expressing the TAA
-
Effector cells (e.g., human PBMCs or purified T-cells)
-
This compound test article and controls
-
Cell culture medium
-
Cell tracking dye (e.g., CFSE)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
96-well U-bottom tissue culture plates
-
Flow cytometer
Protocol:
-
Target Cell Labeling:
-
Harvest and count the target cells.
-
Resuspend the cells in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.
-
Add a cell tracking dye (e.g., CFSE to a final concentration of 1 µM) and incubate for 10-15 minutes at 37°C.
-
Quench the staining by adding 5 volumes of cold culture medium.
-
Wash the cells twice with culture medium.
-
Resuspend the labeled target cells in culture medium at a concentration of 2 x 10^5 cells/mL.
-
-
Assay Setup:
-
Plate 50 µL of the labeled target cells (10,000 cells) into each well of a 96-well U-bottom plate.
-
Prepare a serial dilution of the this compound in culture medium.
-
Thaw and count the effector cells and adjust the concentration for the desired E:T ratio.
-
Add 50 µL of the effector cell suspension to the wells.
-
Add 100 µL of the diluted this compound to the appropriate wells.
-
Include the same controls as in the luciferase-based assay.
-
-
Incubation:
-
Incubate the plate for 4-24 hours at 37°C, 5% CO2.
-
-
Staining and Acquisition:
-
Centrifuge the plate and discard the supernatant.
-
Resuspend the cells in 100 µL of FACS buffer (e.g., PBS with 2% FBS).
-
Add a viability dye (e.g., 7-AAD) and incubate for 15 minutes on ice in the dark.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the target cell population based on the cell tracking dye fluorescence (e.g., CFSE-positive).
-
Within the target cell gate, determine the percentage of dead cells (viability dye-positive).
-
Calculate the percentage of specific lysis: % Specific Lysis = (% Dead Target Cells_sample - % Dead Target Cells_spontaneous) / (100 - % Dead Target Cells_spontaneous) * 100
-
% Dead Target Cells_sample: Percentage of dead target cells in the presence of effector cells and this compound.
-
% Dead Target Cells_spontaneous: Percentage of dead target cells in the presence of effector cells but without this compound.
-
-
Visualization of Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for the in vitro T-cell dependent cytotoxicity assay.
Signaling Pathway of this compound-Mediated T-Cell Cytotoxicity
Caption: Signaling pathway of this compound-mediated T-cell cytotoxicity.
References
- 1. Characterization of bispecific T-cell Engager (BiTE) antibodies with a high-capacity T-cell dependent cellular cytotoxicity (TDCC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. B7H6-specific bispecific T cell engagers (BiTEs) lead to tumor elimination and host anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population dynamics of immunological synapse formation induced by bispecific T cell engagers predict clinical pharmacodynamics and treatment resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunological synapse formation as a key mechanism in T cell-dependent bispecific antibody-mediated immune activation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T cell-mediated cytotoxicity - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Granzymes: The Molecular Executors of Immune-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarship.miami.edu]
- 10. pnas.org [pnas.org]
- 11. ATTACK, a novel bispecific T cell-recruiting antibody with trivalent EGFR binding and monovalent CD3 binding for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Co-Stimulatory Bispecific Antibodies Induce Enhanced T Cell Activation and Tumor Cell Killing in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simple and Sensitive Method for Measuring Tumor-Specific T Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Integrated Tumor Growth Inhibition Studies Using Bioluminescence Imaging and Chromogenic in situ Hybridization
A Note on Terminology: The term "BiHC" as "Bioluminescence in situ Hybridization and Chromogenic" does not correspond to a recognized scientific technique. These application notes describe an integrated workflow utilizing two distinct and powerful technologies: Bioluminescence Imaging (BLI) for real-time, in vivo monitoring of tumor growth, and Chromogenic in situ Hybridization (CISH) for ex vivo analysis of specific gene amplifications within the tumor tissue. This combined approach provides a comprehensive assessment of therapeutic efficacy, linking macroscopic tumor response to molecular changes.
Introduction
Tumor growth inhibition studies are fundamental to preclinical oncology research, providing critical data on the efficacy of novel therapeutic agents. A multi-faceted approach to these studies, combining non-invasive longitudinal monitoring with detailed endpoint molecular analysis, offers a more complete understanding of a drug's mechanism of action. This document outlines a comprehensive workflow that integrates in vivo Bioluminescence Imaging (BLI) and ex vivo Chromogenic in situ Hybridization (CISH) to evaluate the efficacy of a therapeutic agent targeting the HER2 signaling pathway in a xenograft mouse model.
Bioluminescence Imaging (BLI) allows for the sensitive, non-invasive, and longitudinal tracking of tumor progression in living animals.[1][2][3] This is achieved by utilizing tumor cells that have been genetically engineered to express a luciferase enzyme.[4][5] Upon administration of the substrate, luciferin, the tumor cells emit light, and the intensity of this light, quantifiable as photon flux, correlates with the viable tumor cell number.[6][7]
Chromogenic in situ Hybridization (CISH) is a robust technique used to detect and localize specific DNA sequences within formalin-fixed, paraffin-embedded (FFPE) tissue sections.[8][9][10] Unlike fluorescence in situ hybridization (FISH), CISH uses a chromogenic detection system, allowing for visualization with a standard bright-field microscope.[11][12] This makes it a practical method for assessing gene amplification, such as that of the HER2 oncogene, providing insights into the molecular characteristics of the tumor and its potential response to targeted therapies.[13][14]
This integrated workflow enables researchers to correlate the dynamic, real-time effects of a therapeutic agent on overall tumor burden with specific molecular changes at the endpoint of the study.
Experimental Workflow Overview
References
- 1. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [worldwide.promega.com]
- 4. Generation of Luciferase-Expressing Tumor Cell Lines Protocol - Creative Biogene [creative-biogene.com]
- 5. Generation of Luciferase-expressing Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Bioluminescent Imaging of Mammary Tumors Using IVIS Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: In vivo Bioluminescent Imaging of Mammary Tumors Using IVIS Spectrum [jove.com]
- 8. Fluorescence and chromogenic in situ hybridization to detect genetic aberrations in formalin-fixed paraffin embedded material, including tissue microarrays | Semantic Scholar [semanticscholar.org]
- 9. Fluorescence and chromogenic in situ hybridization to detect genetic aberrations in formalin-fixed paraffin embedded material, including tissue microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromogenic In Situ Hybridization (CISH) as a Method for Detection of C-Myc Amplification in Formalin-Fixed Paraffin-Embedded Tumor Tissue: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromogenic in situ hybridization (CISH): a novel alternative in screening archival breast cancer tissue samples for HER-2/neu status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HER2-CISH, Breast Cancer - Visiopharm · Pathology image analysis software [visiopharm.com]
- 14. Chromogenic in situ hybridisation for the assessment of HER2 status in breast cancer: an international validation ring study - PMC [pmc.ncbi.nlm.nih.gov]
setting up an in vivo model for BiHC efficacy testing
< APPLICATION NOTE & PROTOCOLS
Topic: Establishing In Vivo Models for Efficacy Testing of Bispecific Half-Chain (BiHC) Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bispecific Half-Chain (this compound) antibodies and similar T-cell engaging (TCE) constructs represent a promising class of cancer immunotherapies.[1][2] These molecules are engineered to simultaneously bind to a tumor-associated antigen (TAA) on cancer cells and a receptor, typically CD3, on T-cells.[1] This dual binding creates an immunological synapse, redirecting and activating T-cells to lyse the targeted tumor cells.
Preclinical evaluation of this compound efficacy and potential toxicities, such as Cytokine Release Syndrome (CRS), requires robust in vivo models that can recapitulate the complex interactions between human tumor cells and human immune cells.[3][4] As many TCEs are specific to human CD3 and do not cross-react with murine equivalents, standard syngeneic mouse models are often unsuitable.[1] Therefore, xenograft models using immunodeficient mice engrafted with human tumors and immune components are the gold standard for preclinical assessment.[5][6]
This document provides detailed guidance on model selection and step-by-step protocols for establishing humanized mouse models to test the in vivo efficacy of this compound therapeutics.
Selecting the Appropriate In Vivo Model
Choosing the right model is critical and depends on the specific research question, timeline, and desired clinical relevance. The primary models used are Cell Line-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX), typically established in immunodeficient mice that are subsequently "humanized" by engrafting human immune cells.
-
Cell Line-Derived Xenograft (CDX) Models: These models involve implanting established human cancer cell lines into immunodeficient mice.[6][7]
-
Advantages: High reproducibility, rapid tumor growth, cost-effective, and suitable for large-scale screening.[7][8] Many cell lines are well-characterized, and luciferase-tagged versions can be used for non-invasive bioluminescence imaging.[9]
-
Disadvantages: May not retain the genetic heterogeneity or microenvironment of the original patient tumor due to prolonged in vitro culture.[10]
-
-
Patient-Derived Xenograft (PDX) Models: These models are established by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse.[10][11][12]
-
Advantages: Better preservation of the original tumor's histology, genetic diversity, and microenvironment, offering higher translational relevance and predictive power for clinical outcomes.[5][12][13]
-
Disadvantages: More technically challenging, expensive, and time-consuming to establish, with lower take rates and more variable growth compared to CDX models.[10]
-
-
Humanization Strategy: To test a human-specific this compound, the tumor-bearing mouse must be engrafted with human immune cells.
-
PBMC-Humanized Model: Involves the injection of human peripheral blood mononuclear cells (PBMCs) into the mouse. This model is relatively quick to establish and is rich in mature human T-cells, making it ideal for short-term efficacy studies (typically 3-6 weeks).[14][15] A major limitation is the eventual development of Graft-versus-Host Disease (GvHD), where the engrafted T-cells attack mouse tissues.[16]
-
HSC-Humanized Model: Involves engrafting human CD34+ hematopoietic stem cells (HSCs), which leads to the de novo development of a multi-lineage human immune system, including T-cells, B-cells, and myeloid cells.[17][18] These models are more stable, have a lower risk of GvHD, and are suitable for longer-term studies, though they require more time to establish (12-16 weeks).[17]
-
// Nodes start [label="Research Goal", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_repro [label="High Reproducibility\n& Rapid Screening?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q_relevance [label="High Clinical\nRelevance?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q_duration [label="Study Duration?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
cdx [label="Use CDX Model\n(Cell Line-Derived Xenograft)", fillcolor="#F1F3F4", fontcolor="#202124"]; pdx [label="Use PDX Model\n(Patient-Derived Xenograft)", fillcolor="#F1F3F4", fontcolor="#202124"];
pbmc [label="Humanize with PBMCs\n(Short-term, <6 weeks)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; hsc [label="Humanize with HSCs\n(Long-term, >12 weeks)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> q_repro [label="Primary Driver"]; q_repro -> cdx [label="Yes"]; q_repro -> q_relevance [label="No"]; q_relevance -> pdx [label="Yes"]; q_relevance -> cdx [label="No"];
cdx -> q_duration; pdx -> q_duration;
q_duration -> pbmc [label="Short-Term\nEfficacy"]; q_duration -> hsc [label="Long-Term/\nMechanistic"]; } } Caption: Decision tree for selecting the appropriate in vivo model.
Experimental Workflow & Protocols
The general workflow for a this compound efficacy study involves acclimatizing the animals, implanting the tumor, engrafting human immune cells, administering the therapeutic, and monitoring the outcomes.
// Nodes acclimate [label="1. Acclimatize Mice\n(1-2 weeks)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; implant [label="2. Implant Tumor Cells/Tissue\n(Subcutaneous/Orthotopic)"]; engraft [label="3. Engraft Human PBMCs\n(Intravenous/Intraperitoneal)"]; randomize [label="4. Tumor Growth & Randomization\n(When tumors reach ~100-150 mm³)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; treat [label="5. Administer this compound / Vehicle\n(Dosing schedule as per PK data)"]; monitor [label="6. Monitor Efficacy\n(Tumor Volume, Body Weight)"]; endpoint [label="7. Terminal Endpoint & Analysis\n(Flow Cytometry, IHC, Cytokine Profiling)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges acclimate -> implant; implant -> engraft [label="Day 0"]; engraft -> randomize [label="~5-7 days post-implant"]; randomize -> treat; treat -> monitor; monitor -> treat [label="Repeated Dosing"]; monitor -> endpoint [label="Study Conclusion"]; } } Caption: General experimental workflow for a this compound efficacy study.
Protocol 1: Establishment of a PBMC-Humanized CDX Model
This protocol describes the co-engraftment of a human tumor cell line and human PBMCs into immunodeficient mice for a short-term efficacy study.
Materials:
-
Animals: 6-8 week old immunodeficient mice (e.g., NOD-scid IL2rγ-null / NSG or similar).
-
Tumor Cells: Human tumor cell line of interest, confirmed to express the target antigen.
-
PBMCs: Cryopreserved or fresh human PBMCs from healthy donors.
-
Reagents: RPMI-1640, PBS (sterile, Ca/Mg-free), Matrigel (optional), Trypan Blue.
-
Equipment: Hemocytometer, centrifuges, sterile syringes and needles (27-30G), calipers.
Procedure:
-
Animal Acclimatization: House mice for at least one week under specific pathogen-free conditions before starting the experiment.
-
Tumor Cell Preparation:
-
Culture tumor cells using standard aseptic techniques.
-
Harvest cells during the logarithmic growth phase. Wash twice with sterile PBS.
-
Resuspend cells in sterile PBS (or a 1:1 mixture of PBS:Matrigel) at a concentration of 2-10 x 10^7 cells/mL.[19] Check viability using Trypan Blue (should be >95%). Keep on ice.
-
-
PBMC Preparation:
-
Thaw cryopreserved PBMCs rapidly in a 37°C water bath.
-
Slowly transfer to a 15 mL conical tube containing warm media. Centrifuge, remove supernatant, and resuspend in sterile PBS.
-
Count viable cells and adjust the concentration to 5-10 x 10^7 cells/mL. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mouse. Shave and sterilize the injection site (typically the right flank for subcutaneous injection).
-
Inject 100 µL of the tumor cell suspension (containing 2-10 x 10^6 cells) subcutaneously.[19]
-
-
PBMC Engraftment:
-
Monitoring and Randomization:
-
Monitor animal health and body weight 2-3 times per week.[22]
-
Begin measuring tumor volume with calipers 2-3 times per week once tumors become palpable.[23] Calculate volume using the formula: Volume = (Length x Width²) / 2 .[19]
-
When mean tumor volume reaches 100-150 mm³, randomize mice into treatment and control groups (n=5-10 mice per group).
-
Protocol 2: Efficacy Assessment and Drug Administration
Procedure:
-
This compound Reconstitution: Prepare the this compound therapeutic and vehicle control according to the manufacturer's instructions under sterile conditions.
-
Administration: Administer the this compound therapeutic (e.g., via intravenous or intraperitoneal injection) based on the predetermined dosing schedule. The vehicle control group should receive an equivalent volume of the vehicle solution.
-
Tumor Growth Inhibition (TGI) Monitoring:
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (Mean Volume_Treated / Mean Volume_Control)) * 100
Protocol 3: Pharmacodynamic & Mechanistic Analysis
At the end of the study, collecting tissues for mechanistic analysis is crucial to understand how the this compound therapeutic is working.
Materials:
-
Reagents: ACK lysis buffer, Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS), fluorochrome-conjugated antibodies (e.g., human CD45, CD3, CD4, CD8, CD69, CD25).
-
Equipment: Flow cytometer, equipment for tissue dissociation (e.g., gentleMACS Dissociator), materials for immunohistochemistry (IHC).
Procedure:
-
Sample Collection: At the terminal endpoint, collect blood (via cardiac puncture), spleen, and the tumor.
-
Tumor Processing for Flow Cytometry:
-
Weigh the tumor tissue.
-
Mince the tumor into small pieces in a petri dish containing cold RPMI.
-
Use a mechanical and/or enzymatic dissociation kit to create a single-cell suspension.[24]
-
Filter the suspension through a 70 µm cell strainer to remove debris.
-
-
Cell Staining:
-
Count viable cells from the tumor, spleen, and blood (after red blood cell lysis).
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Stain cells with a panel of fluorochrome-conjugated antibodies to identify and phenotype tumor-infiltrating lymphocytes (TILs).[25][26] Key markers include:
-
Human Immune Cells: hCD45
-
T-Cells: hCD3, hCD4, hCD8
-
Activation Markers: hCD25, hCD69
-
-
-
Flow Cytometry Analysis: Acquire samples on a flow cytometer. Analyze the data to quantify the percentage and absolute counts of different T-cell subsets and their activation status within the tumor microenvironment.[27][28]
-
Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin for IHC analysis to visualize the spatial distribution of infiltrating T-cells (e.g., CD8+) within the tumor tissue.
Data Presentation
Quantitative data should be summarized in clear, concise tables to allow for easy comparison between treatment groups.
Table 1: Example of Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | N | Mean Tumor Volume (mm³ ± SEM) at Day 21 | % TGI |
| Vehicle Control | - | 8 | 1250 ± 150 | - |
| This compound Compound | 0.1 | 8 | 875 ± 110 | 30% |
| This compound Compound | 1.0 | 8 | 310 ± 65 | 75% |
| This compound Compound | 5.0 | 8 | 150 ± 40 | 88% |
Table 2: Example of TIL Analysis by Flow Cytometry (Tumor Tissue)
| Treatment Group | Dose (mg/kg) | % hCD45+ of Live Cells (Mean ± SEM) | % CD8+ of hCD45+ (Mean ± SEM) | % CD69+ of CD8+ T-Cells (Mean ± SEM) |
| Vehicle Control | - | 5.2 ± 1.1 | 25.6 ± 4.3 | 15.1 ± 3.5 |
| This compound Compound | 1.0 | 18.5 ± 3.4 | 45.2 ± 6.1 | 68.4 ± 8.2 |
Mechanism of Action Visualization
The fundamental mechanism of a T-cell engaging this compound is the formation of a synapse between the T-cell and a tumor cell, leading to targeted cell killing.
// Downstream effects activation [label="T-Cell Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; release [label="Granzyme & Perforin Release"]; lysis [label="Tumor Cell Lysis", shape=octagon, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Connections this compound -> activation [lhead=cluster_0, style=invis]; // Invisible edge for layout {tcell, tumor} -> activation [style=invis]; activation -> release [color="#34A853"]; release -> lysis [color="#34A853"]; } } Caption: Mechanism of action for a T-cell engaging this compound therapeutic.
References
- 1. Accelerating TCE Drug Development with Humanized Mouse Models_GemPharmatech [en.gempharmatech.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Simultaneous evaluation of treatment efficacy and toxicity for bispecific T-cell engager therapeutics in a humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. blog.championsoncology.com [blog.championsoncology.com]
- 6. criver.com [criver.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Cell Line Derived Xenografted Models - Creative Biolabs [creative-biolabs.com]
- 10. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
- 11. Patient-derived cell line, xenograft and organoid models in lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. researchgate.net [researchgate.net]
- 14. PBMC Humanized Mouse Model | Kyinno Bio [kyinno.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Novel Humanized Peripheral Blood Mononuclear Cell Mouse Model with Delayed Onset of Graft-versus-Host Disease for Preclinical HIV Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Translatable preclinical mouse models for assessment of T-cell engager-induced CRS | Poster | genOway [genoway.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Creation of “Humanized” Mice to Study Human Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. animalcare.jhu.edu [animalcare.jhu.edu]
- 23. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. crownbio.com [crownbio.com]
- 25. Flow cytometry-assisted quantification of immune cells infiltrating irradiated tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Functional Analysis of Tumor-Infiltrating Myeloid Cells by Flow Cytometry and Adoptive Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Detailed characterization of tumor infiltrating lymphocytes in two distinct human solid malignancies show phenotypic similarities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring T-cell Activation in Response to Bispecific Hetero-conjugates (BiHC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bispecific Hetero-conjugates (BiHCs) represent a promising class of cancer immunotherapy designed to redirect the potent killing machinery of T-cells against tumor cells. These engineered molecules typically possess two distinct binding domains: one targeting a tumor-associated antigen (TAA) on cancer cells and another engaging a component of the T-cell receptor (TCR) complex, most commonly CD3.[1][2][3] This dual engagement physically bridges the T-cell and the tumor cell, forming a synthetic immunological synapse that triggers T-cell activation independent of major histocompatibility complex (MHC) presentation.[2][4]
The on-target activity of BiHCs initiates a cascade of events that define T-cell activation, including the upregulation of surface activation markers, proliferation, secretion of cytotoxic granules, and release of pro-inflammatory cytokines.[3][4] Consequently, robust and quantitative measurement of these activation parameters is critical for the preclinical evaluation, mechanism of action studies, and prediction of both efficacy and potential toxicities, such as Cytokine Release Syndrome (CRS).[5][6] This document provides detailed protocols for a suite of in vitro assays to comprehensively characterize T-cell activation in response to BiHCs.
Core Assays for T-cell Activation
A multi-parametric approach is essential for a thorough assessment of BiHC-mediated T-cell activation. The following assays provide quantitative data on distinct facets of the T-cell response.
-
T-cell Activation Marker Expression: Flow cytometry is used to measure the upregulation of early (CD69) and late (CD25) activation markers on the T-cell surface.[7][8]
-
Cytokine Release: Quantification of key cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6) released into the culture supernatant provides insight into the nature and magnitude of the T-cell response.[9]
-
T-cell Proliferation: Dye dilution assays, such as with Carboxyfluorescein succinimidyl ester (CFSE), track the number of cell divisions a T-cell undergoes upon activation.[10][11][12]
-
Target Cell Cytotoxicity: Measurement of target cell lysis confirms the functional endpoint of T-cell activation—the killing of cancer cells. This is commonly assessed via lactate dehydrogenase (LDH) release.[13][14][15]
Experimental Workflows & Signaling
The overall experimental process involves co-culturing effector T-cells, target tumor cells, and the this compound, followed by analysis using the core assays.
Upon this compound-mediated crosslinking, the TCR/CD3 complex is engaged, initiating a downstream signaling cascade that leads to T-cell activation.
References
- 1. Stepping forward: T-cell redirecting bispecific antibodies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T Cell Bispecific Antibodies: An Antibody-Based Delivery System for Inducing Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oxfordglobal.com [oxfordglobal.com]
- 4. Frontiers | Co-Stimulatory Bispecific Antibodies Induce Enhanced T Cell Activation and Tumor Cell Killing in Breast Cancer Models [frontiersin.org]
- 5. Novel strategies for the mitigation of cytokine release syndrome induced by T cell engaging therapies with a focus on the use of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathogenesis, Diagnosis, and Management of Cytokine Release Syndrome in Patients with Cancer: Focus on Infectious Disease Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation T Cell Subset Phenotype Flow Cytometry Panel | Bio-Techne [bio-techne.com]
- 8. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.com]
- 14. Lactate dehydrogenase-release assay: a reliable, nonradioactive technique for analysis of cytotoxic lymphocyte-mediated lytic activity against blasts from acute myelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Biotin-Based Signal Amplification in Immunofluorescence Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunofluorescence (IF) is a powerful technique for visualizing the localization of specific proteins within cells and tissues. For detecting low-abundance targets, signal amplification methods are often necessary to enhance the fluorescent signal. Biotin-based amplification systems are a widely used and robust method for achieving this. The term "BiHC" likely refers to a Biotin-based Horseradish Peroxidase (HRP) Catalyzed signal amplification technique adapted for immunofluorescence, such as Tyramide Signal Amplification (TSA), or a more general reference to Biotinylated antibody-based Immunohisto/immunoCyto-chemistry . This document provides a comprehensive guide to the principles and protocols for performing immunofluorescence using biotin-based signal amplification.
The core principle of biotin-based detection lies in the high-affinity interaction between biotin (Vitamin B7) and avidin or streptavidin.[1][2] A biotinylated secondary antibody binds to the primary antibody, which in turn recruits multiple streptavidin molecules conjugated to fluorophores or enzymes, leading to significant signal amplification.[2]
Comparative Analysis of Signal Amplification Methods
Several signal amplification techniques are available, each with distinct advantages and disadvantages. The choice of method depends on factors such as the expression level of the target antigen, desired sensitivity, and experimental complexity.[3]
| Feature | Avidin-Biotin Complex (ABC) | Labeled Streptavidin-Biotin (LSAB) | Polymer-Based | Tyramide Signal Amplification (TSA) |
| Principle | Forms a large complex of avidin and biotinylated HRP.[3][4] | Uses a smaller streptavidin-enzyme conjugate.[3] | A polymer backbone is conjugated with multiple enzymes and secondary antibodies.[3][4][5] | HRP-catalyzed deposition of multiple fluorescently labeled tyramide molecules at the site of the antigen.[3][6] |
| Sensitivity | High | Very High (4-8 times more sensitive than ABC). | Very High | Extremely High (up to 100-fold increase).[6][7] |
| Specificity | Good, but potential for non-specific binding due to avidin's glycosylation and positive charge. | Higher than ABC due to streptavidin's non-glycosylated nature and near-neutral pI.[1] | High, avoids issues with endogenous biotin.[4] | Very High |
| Endogenous Biotin | Susceptible to background from endogenous biotin in tissues like the kidney and liver.[2][8] | Susceptible to background from endogenous biotin.[8][9] | Not susceptible, as it is a biotin-free system.[4] | Can be susceptible if using a biotin-based detection of the primary antibody. |
| Workflow | Multi-step, requires pre-incubation of avidin and biotinylated enzyme.[1] | Simpler than ABC, with sequential incubations. | Shorter workflow with fewer incubation steps.[5] | Additional step for tyramide reaction. |
| Multiplexing | Challenging | Challenging | More amenable | Well-suited for multiplexing by using different fluorophores and stripping antibodies between cycles.[6] |
Experimental Protocols
This section provides a detailed methodology for performing immunofluorescence using a biotin-based signal amplification system (LSAB method) and Tyramide Signal Amplification for enhanced sensitivity.
Sample Preparation (Formalin-Fixed, Paraffin-Embedded Tissue)
-
Deparaffinization: Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.[10][11]
-
Rehydration: Sequentially immerse slides in 100% ethanol (2x3 min), 95% ethanol (1 min), 70% ethanol (1 min), and 50% ethanol (1 min).[10][11]
-
Washing: Rinse slides in distilled water.[10]
Antigen Retrieval
Formalin fixation can create protein cross-links that mask antigenic sites, necessitating an antigen retrieval step to restore immunoreactivity.[12][13][14] The optimal method depends on the antigen, antibody, and tissue type.[14]
-
Heat-Induced Epitope Retrieval (HIER): This is the most common method.[13][15]
-
Immerse slides in a staining dish containing an appropriate retrieval buffer (e.g., Sodium Citrate Buffer, pH 6.0, or Tris-EDTA, pH 9.0).[13][15]
-
Heat the slides using a pressure cooker, microwave, or water bath at 95-100°C for 10-20 minutes.[12][14][15]
-
Allow slides to cool to room temperature (approx. 20-30 minutes).[11]
-
Rinse slides in distilled water and then in a wash buffer (e.g., PBS).
-
-
Proteolytic-Induced Epitope Retrieval (PIER): This method uses enzymes like Proteinase K, Trypsin, or Pepsin to unmask epitopes.[13][14][16]
Blocking Steps
Blocking is critical for preventing non-specific staining and reducing background.[8][9]
-
Blocking Endogenous Peroxidase (Required for TSA): If using an HRP-based detection system, incubate sections in 0.3-3% hydrogen peroxide in methanol or PBS for 10-15 minutes to block endogenous peroxidase activity.[8][9][11] This is crucial for tissues like the kidney, liver, or those containing red blood cells.[8]
-
Blocking Non-Specific Binding: Incubate sections with a protein-based blocking solution, such as 5% normal serum from the same species as the secondary antibody or 1-5% Bovine Serum Albumin (BSA) in PBS, for 30-60 minutes at room temperature.[9][17]
-
Blocking Endogenous Biotin: For tissues with high levels of endogenous biotin (e.g., kidney, liver, brain), this step is essential when using biotin-based amplification.[2][8][9][18]
Antibody Incubation
-
Primary Antibody:
-
Dilute the primary antibody to its optimal concentration in an antibody diluent (e.g., PBS with 1% BSA).
-
Incubate the sections with the primary antibody in a humidified chamber for 1 hour at room temperature or overnight at 4°C.[20][21]
-
Wash slides 3 times for 5 minutes each in wash buffer (e.g., PBS with 0.05% Tween-20).[22]
-
-
Biotinylated Secondary Antibody:
Signal Amplification and Detection
-
Method A: Streptavidin-Fluorophore Conjugate (LSAB-IF)
-
Method B: Tyramide Signal Amplification (TSA)
-
Incubate sections with Streptavidin-HRP for 30 minutes at room temperature.[10]
-
Wash slides 3 times for 5 minutes each in wash buffer.
-
Incubate sections with the fluorescently labeled tyramide solution for 5-10 minutes at room temperature.
-
Wash slides 3 times for 5 minutes each in wash buffer.
-
Counterstaining and Mounting
-
Counterstaining: Incubate sections with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 1-5 minutes.
-
Washing: Rinse slides briefly in wash buffer and then in distilled water.[22]
-
Mounting: Mount coverslips using an anti-fade mounting medium to preserve the fluorescent signal.[22][24] Seal the edges with nail polish.
-
Storage: Store slides flat at 4°C in the dark. Image within 48-72 hours for best results.[22][25]
Diagrams: Workflows and Pathways
Caption: General experimental workflow for biotin-based immunofluorescence.
Caption: Mechanism of Labeled Streptavidin-Biotin (LSAB) signal amplification.
Quantitative Data Analysis
Quantitative analysis of IF images provides objective data on protein expression and localization.[26][27] This can be achieved through semi-quantitative scoring or automated image analysis software.[28]
| Analysis Method | Description | Key Parameters | Pros | Cons |
| Semi-Quantitative Scoring | A pathologist or trained researcher evaluates staining intensity and the percentage of positive cells, often resulting in a composite score (e.g., H-Score).[26][28] | Staining Intensity (0: none, 1: weak, 2: moderate, 3: strong). Percentage of positive cells. | Rapid, does not require specialized software. | Subjective, prone to inter-observer variability.[29] |
| Automated Image Analysis | Software (e.g., ImageJ/Fiji, CellProfiler, HALO) is used to quantify fluorescence intensity per cell or per unit area.[26][30] | Mean Fluorescence Intensity (MFI), Total Integrated Density, Area of positive staining. | Objective, reproducible, high-throughput.[29] | Requires specialized software and expertise, sensitive to image acquisition settings. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | - Insufficient blocking.[31]- Endogenous biotin or peroxidase activity not blocked.[8]- Primary or secondary antibody concentration too high.[25][31]- Inadequate washing.[31]- Tissue autofluorescence.[25][32] | - Increase blocking time or change blocking reagent.[31]- Perform appropriate endogenous blocking steps.[9]- Titrate antibodies to optimal dilution.[33]- Increase the number and duration of wash steps.[33]- Use a different fluorophore (e.g., far-red) to avoid autofluorescence range.[32] Treat with agents like Sudan Black B.[25] |
| Weak or No Signal | - Primary antibody does not recognize the antigen in the fixed tissue.[25]- Ineffective antigen retrieval.[25]- Low primary or secondary antibody concentration.[25]- Primary and secondary antibodies are incompatible.[25]- Photobleaching of the fluorophore.[25][34] | - Ensure antibody is validated for the application.[25]- Optimize antigen retrieval buffer, time, and temperature.[14]- Increase antibody concentration or incubation time.[25]- Ensure the secondary antibody is raised against the host species of the primary.[25]- Use anti-fade mounting medium and minimize light exposure.[25][34] |
| Non-Specific Staining | - Cross-reactivity of the secondary antibody.[31]- Over-fixation of the tissue.[33]- Tissue dried out during staining.[25][33] | - Use a pre-adsorbed secondary antibody. Run a secondary-only control.[31]- Reduce fixation time.[33]- Keep slides in a humidified chamber and ensure they remain covered with buffer.[25][33] |
References
- 1. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Biotinylated secondary antibodies: detect low-abundance proteins | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Immunohistochemistry in investigative and toxicologic pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the signal amplification methods used in immunohistochemistry (IHC)? | AAT Bioquest [aatbio.com]
- 6. biotium.com [biotium.com]
- 7. Immunohistochemical signal amplification by catalyzed reporter deposition and its application in double immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blocking in IHC | Abcam [abcam.com]
- 9. Basics of the Blocking Step in IHC [nsh.org]
- 10. Immunohistochemistry Enzyme HRP Staining Protocol - IHC WORLD [ihcworld.com]
- 11. Multicolor Immunofluorescence Staining Protocol [bio-techne.com]
- 12. IHC antigen retrieval protocol | Abcam [abcam.com]
- 13. IHC Antigen Retrieval | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 14. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 22. ki-sbc.mit.edu [ki-sbc.mit.edu]
- 23. tools.thermofisher.com [tools.thermofisher.com]
- 24. Selection of Fluorophores for Immunofluorescent Staining - dianova [dianova.com]
- 25. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 26. maxanim.com [maxanim.com]
- 27. waxitinc.com [waxitinc.com]
- 28. Different approaches for interpretation and reporting of immunohistochemistry analysis results in the bone tissue – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Quantitative image analysis of immunohistochemical stains using a CMYK color model - PMC [pmc.ncbi.nlm.nih.gov]
- 30. clinicalpub.com [clinicalpub.com]
- 31. ibidi.com [ibidi.com]
- 32. bosterbio.com [bosterbio.com]
- 33. m.youtube.com [m.youtube.com]
- 34. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bispecific Antibody (BiHC) Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of bispecific heterodimeric antibodies (BiHCs) and minimizing aggregation.
Troubleshooting Guide
This section addresses common issues encountered during BiHC purification that can lead to aggregation.
Issue 1: High levels of aggregation observed after initial capture (e.g., Protein A chromatography).
Possible Causes & Solutions:
-
Low pH Elution Stress: Elution from Protein A resin often requires a low pH, which can induce conformational changes and subsequent aggregation.[1]
-
Solution 1: pH Gradient Elution: Instead of a sharp pH drop, employ a gradual pH gradient (e.g., from pH 4.0 to 3.0) for elution. This can help to gently dissociate the this compound from the resin and minimize exposure to harsh conditions.[2]
-
Solution 2: Alternative Affinity Resins: Investigate affinity ligands that allow for elution under milder, more neutral pH conditions.[1]
-
Solution 3: Immediate Neutralization: Neutralize the low-pH eluate immediately with a suitable buffer (e.g., Tris-HCl) to a more stable pH (typically pH 5.0-6.5).[3][4]
-
-
High Protein Concentration: Concentrated protein solutions, especially after elution, can increase the likelihood of intermolecular interactions leading to aggregation.[5]
-
Solution: In-line Dilution: If possible, dilute the eluate as it comes off the column to maintain a lower protein concentration.
-
Issue 2: Aggregation occurs during intermediate or polishing chromatography steps (e.g., Ion Exchange, Hydrophobic Interaction).
Possible Causes & Solutions:
-
Inappropriate Buffer Conditions: The pH, ionic strength, and buffer species can significantly impact protein stability.[3][6][7]
-
Solution 1: Buffer Screening: Conduct a systematic screening of different buffer systems (e.g., citrate, acetate, histidine, phosphate) and pH values to identify the optimal conditions for your specific this compound.[3][6] Mildly acidic conditions (e.g., pH 5.5) with low ionic strength have been shown to be optimal for some bispecific antibodies.[3]
-
Solution 2: Excipient Addition: Include stabilizing excipients in your buffers. Arginine and glutamate, for instance, can help to reduce protein-protein interactions.[6]
-
-
Chromatography-Induced Aggregation: The interaction of the this compound with the chromatography resin itself can sometimes induce aggregation.[8]
-
Solution 1: Flow-Through Mode: Where possible, operate polishing steps like Hydrophobic Interaction Chromatography (HIC) or Anion Exchange Chromatography (AEX) in flow-through mode.[9][10][11][12] This minimizes strong binding interactions that can lead to unfolding and aggregation.
-
Solution 2: Resin Selection: Choose chromatography resins with chemistries that are less prone to causing aggregation. For example, ceramic hydroxyapatite has been shown to mitigate chromatography-induced aggregation.[8]
-
-
High Salt Concentrations in HIC: The high salt concentrations required for binding in HIC can sometimes promote aggregation.[9][10]
-
Solution: Salt Screening: Test different salt types (e.g., ammonium sulfate, sodium chloride) and concentrations to find a balance between efficient binding and maintaining protein stability.
-
Issue 3: Reversible self-association or formation of dimers is observed.
Possible Causes & Solutions:
-
Protein-Protein Interactions: The inherent properties of the this compound may lead to reversible self-association.
-
Solution 1: Buffer Optimization: As with irreversible aggregation, optimizing buffer pH and ionic strength can disrupt these interactions.[3][6]
-
Solution 2: Dynamic Light Scattering (DLS): Use DLS to characterize the extent of self-association under different buffer conditions and identify formulations that favor the monomeric state.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound aggregation during purification?
A1: Aggregation of BiHCs during purification is a multifaceted issue stemming from both the intrinsic properties of the molecule and extrinsic environmental factors. Key causes include:
-
Structural Complexity: The asymmetric nature of many this compound formats can lead to instability and a higher propensity for aggregation compared to standard monoclonal antibodies.[8][9]
-
Environmental Stress: Exposure to non-optimal pH (especially low pH during Protein A elution), high temperatures, and inappropriate ionic strength can induce unfolding and aggregation.[1][3][9]
-
High Protein Concentration: Increased concentrations enhance the probability of intermolecular interactions that lead to aggregation.[5]
-
Surface Interactions: Interactions with chromatography surfaces or exposure to air-liquid interfaces can cause denaturation and aggregation.[1]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can destabilize the protein.[5]
Q2: How can I proactively screen for the best buffer conditions to prevent aggregation?
A2: A systematic buffer screening is crucial for identifying conditions that enhance the stability of your this compound.[6][13] A solubility assay can be a rapid method to screen multiple buffer conditions simultaneously.[13][14] Key parameters to vary and evaluate include:
-
pH: Test a range of pH values, typically from acidic to neutral.
-
Buffer Species: Evaluate different buffering agents such as histidine, glutamate, acetate, and citrate.[3][6]
-
Ionic Strength: Assess the effect of varying salt concentrations (e.g., NaCl).[3]
-
Additives/Excipients: Screen for the stabilizing effects of additives like arginine, glycerol, or non-denaturing detergents.[5]
Q3: What analytical techniques are best for detecting and quantifying aggregates?
A3: A combination of techniques is recommended for a comprehensive analysis of aggregation:
-
Size Exclusion Chromatography (SEC): This is the most common method for quantifying soluble aggregates (dimers, trimers, and higher molecular weight species).[15][16]
-
Dynamic Light Scattering (DLS): DLS is useful for detecting the presence of a wide size range of aggregates and for assessing the colloidal stability of the this compound in different formulations.[6][15]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and oligomeric state of proteins in solution.[17]
-
Visual Inspection and Turbidity Measurement: These simple methods can detect large, insoluble aggregates.
Q4: Should I use bind-elute or flow-through chromatography for polishing steps?
A4: For aggregation-prone BiHCs, flow-through mode is often preferred for polishing steps.[9][10][11][18] In flow-through mode, the target this compound does not bind to the resin, while impurities, including aggregates, are captured. This approach minimizes harsh elution conditions and strong interactions with the stationary phase that can induce aggregation.[8][12] Bind-elute chromatography can still be effective but may require more extensive optimization of loading and elution conditions to prevent on-column aggregation.
Data Summary Tables
Table 1: Effect of Buffer Composition on this compound Monomer Purity
| Buffer System (50 mM) | pH | Initial % Monomer | % Monomer after 30 days at 40°C | Reference |
| Sodium Acetate | 5.5 | 88.4% | 94.4% | [3] |
| Sodium Citrate | 5.5 | 90.3% | 95.0% | [3] |
| Sodium Phosphate | 5.5 | 89.1% | 94.8% | [3] |
| Histidine-HCl | 5.5 | 88.4% | 96.1% | [3] |
Table 2: Impact of NaCl Concentration on this compound Stability in Histidine Buffer (pH 5.5)
| NaCl Concentration | Initial % Monomer | % Monomer after 30 days | Reference |
| 0 mM | 88.4% | 96.1% | [3] |
| 150 mM | 88.0% | 94.1% | [3] |
| 500 mM | 87.9% | 93.7% | [3] |
Experimental Protocols
Protocol 1: Buffer Screening for Optimal this compound Stability
-
Prepare a stock solution of your purified this compound at a known concentration (e.g., 1-2 mg/mL) in a baseline buffer (e.g., PBS pH 7.4).
-
Prepare a matrix of test buffers. This should include different buffer species (e.g., acetate, citrate, histidine, phosphate) at various pH levels (e.g., 4.5, 5.0, 5.5, 6.0, 6.5, 7.0) and ionic strengths (e.g., 0, 50, 150, 250 mM NaCl).
-
Perform buffer exchange of the this compound stock solution into each of the test buffers. This can be done using dialysis, desalting columns, or a buffer exchange spin column system.
-
Incubate the samples under accelerated stress conditions (e.g., 40°C) for a defined period (e.g., 7, 14, and 30 days). Include a control sample stored at 4°C.
-
Analyze the samples at each time point for aggregation using SEC to determine the percentage of monomer.
-
Analyze the samples using DLS to assess the hydrodynamic radius and polydispersity index.
-
Select the buffer condition that results in the highest percentage of monomer and lowest aggregation over time.
Protocol 2: Optimizing HIC in Flow-Through Mode for Aggregate Removal
-
Equilibrate the HIC column (e.g., with a Phenyl or Butyl ligand) with a high-salt equilibration buffer. The salt type (e.g., ammonium sulfate, sodium chloride) and concentration should be optimized.
-
Prepare the this compound sample by adding salt to match the conductivity of the equilibration buffer. The pH of the sample should also be optimized to ensure the this compound flows through while aggregates bind.
-
Load the sample onto the equilibrated column at a predetermined flow rate.
-
Collect the flow-through fraction , which contains the purified monomeric this compound.
-
Wash the column with the equilibration buffer to ensure complete recovery of the monomer.
-
Elute the bound aggregates with a low-salt or no-salt buffer to regenerate the column.
-
Analyze the load, flow-through, and elution fractions by SEC to determine the efficiency of aggregate removal and the recovery of the monomer.
Visualizations
Caption: Workflow for buffer screening to optimize this compound stability.
Caption: Decision tree for troubleshooting this compound aggregation.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. An Integrated Approach to Aggregate Control for Therapeutic Bispecific Antibodies Using an Improved Three Column Mab Platform‐Like Purification Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation on environmental factors contributing to bispecific antibody stability and the reversal of self-associated aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Removal of Aggregates During Bispecific Antibody Purification Using Hydrophobic Interaction Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. utsouthwestern.edu [utsouthwestern.edu]
- 15. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Troubleshooting BiHC Antibody Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on resolving common stability issues encountered with Bispecific Half-Chain (BiHC) antibodies.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with this compound antibodies?
A1: Due to their complex and often asymmetrical structures, this compound antibodies are prone to several stability issues. The most frequently encountered problems are:
-
Aggregation: The formation of dimers, trimers, or larger, high-molecular-weight (HMW) species.[1][2] Aggregation can be driven by factors such as structural complexity, surface hydrophobicity, and electrostatic interactions.[3][4] This can lead to loss of efficacy and potential immunogenicity.[5][6]
-
Fragmentation: Cleavage of the antibody backbone, often in the hinge region or other flexible loops, resulting in low-molecular-weight (LMW) species.[7] This can be caused by enzymatic or non-enzymatic hydrolysis.[8]
-
Chemical Degradation: This includes modifications such as oxidation (commonly of methionine and tryptophan residues), deamidation (of asparagine and glutamine), and glycation.[2][9] These modifications can alter the antibody's structure, charge, and binding affinity.
Q2: How can I proactively assess the stability of my this compound antibody candidate early in development?
A2: Early developability assessment is crucial to de-risk your development program.[5][10] A combination of in silico and experimental approaches can be used:
-
Forced Degradation Studies: Intentionally exposing the antibody to stress conditions such as elevated temperature, extreme pH, oxidation, and light can help identify potential degradation pathways and critical quality attributes (CQAs).[2][11]
-
High-Throughput Screening: Utilize small-scale experimental setups to screen various formulations and identify stabilizing excipients and buffer conditions early on, conserving valuable material.[5]
Q3: What is a "platform" formulation approach, and is it suitable for this compound antibodies?
A3: A platform formulation is a standardized formulation that is often used for a class of molecules, such as traditional monoclonal antibodies (mAbs). While it can be a good starting point, it is often insufficient for the diverse and complex structures of this compound antibodies.[3] Each this compound antibody has unique stability challenges that typically require a more tailored formulation strategy.[12]
Troubleshooting Guides
Issue 1: My this compound antibody is showing significant aggregation.
Root Cause Analysis Workflow
Caption: Root cause analysis workflow for this compound antibody aggregation.
Troubleshooting Steps & Solutions:
-
Characterize the Aggregates: Determine if the aggregates are covalent (e.g., disulfide cross-linked) or non-covalent, soluble or insoluble, and reversible or irreversible. This information will guide your troubleshooting strategy.
-
Formulation Optimization:
-
pH and Buffer Screening: The stability of this compound antibodies is often pH-dependent. Conduct a pH screening study (e.g., from pH 5.0 to 7.5) using different buffer systems (e.g., histidine, citrate, phosphate) to identify the optimal pH for minimal aggregation.[8]
-
Excipient Screening: Systematically screen different classes of excipients to identify those that enhance stability.
Excipient Class Examples Function Typical Concentration Range Sugars/Polyols Sucrose, Trehalose, Sorbitol, Mannitol Conformational stabilizers, cryoprotectants.[13] 1-10% (w/v) Amino Acids Arginine, Proline, Glycine, Histidine Reduce aggregation and viscosity, stabilize charges.[13] 10-250 mM Surfactants Polysorbate 20, Polysorbate 80 Prevent surface-induced aggregation and denaturation.[13] 0.01-0.1% (w/v)
-
-
Process Optimization:
-
Review purification steps, as low pH elution from Protein A columns can induce aggregation. Consider alternative purification methods like hydrophobic interaction chromatography (HIC) for aggregate removal.[8]
-
Minimize exposure to mechanical stress from pumping, filtration, and agitation, which can cause aggregation at air-water interfaces.[6]
-
-
Protein Engineering: If aggregation is caused by intrinsic properties like hydrophobic patches on the antibody surface, consider sequence engineering to replace hydrophobic residues with more hydrophilic ones.[4]
Issue 2: My this compound antibody is fragmenting during storage.
Troubleshooting Steps & Solutions:
-
Identify the Fragmentation Site: Use techniques like mass spectrometry (MS) to pinpoint the exact location of the cleavage in the antibody backbone.[14] Common fragmentation sites are in the hinge region and other flexible loops.[7]
-
Investigate the Mechanism:
-
Enzymatic Degradation: Determine if residual host cell proteases are responsible. The presence of specific fragments can be indicative of enzymatic cleavage.
-
Non-Enzymatic Degradation (Hydrolysis): This is often pH-dependent and can be catalyzed by trace metal ions.[14]
-
-
Mitigation Strategies:
-
pH and Buffer Optimization: Fragmentation rates often have a minimum in the pH range of 5-6.[8] Histidine buffer has been shown to be protective against fragmentation compared to phosphate buffer in some cases.[15]
-
Chelating Agents: If metal-catalyzed hydrolysis is suspected, consider adding a chelating agent like EDTA to the formulation.[14]
-
Process Improvement: Optimize the purification process to ensure complete removal of host cell proteases.
-
Issue 3: I am observing chemical degradation of my this compound antibody.
Troubleshooting Steps & Solutions:
-
Identify and Quantify the Modification: Use high-resolution analytical techniques to identify the specific type of chemical degradation and quantify its extent.
| Degradation | Analytical Method | Key Considerations |
| Oxidation | Peptide Mapping with LC-MS | Look for mass shifts of +16 Da on methionine or tryptophan residues.[9] |
| Deamidation | Ion-Exchange Chromatography (IEX), Peptide Mapping with LC-MS | Results in a charge change (more acidic). Look for a mass shift of +1 Da. |
| Glycation | Capillary Isoelectric Focusing (cIEF), LC-MS | Leads to an increase in acidic species.[16] |
-
Mitigation Strategies:
-
Oxidation:
-
Minimize exposure to light and oxygen.
-
If oxidation is a significant issue, consider adding antioxidants like methionine to the formulation.
-
Ensure raw materials are free from oxidizing agents and trace metals.
-
-
Deamidation:
-
Deamidation is highly pH and temperature-dependent. Optimize the formulation pH to minimize this degradation pathway.
-
If a specific "hotspot" for deamidation is identified, protein engineering can be used to substitute the labile asparagine or glutamine residue.
-
-
Glycation:
-
Control the glucose concentration in the cell culture media.
-
Optimize the hold times for process intermediates to minimize the duration of exposure to sugars under conditions that favor glycation.[16]
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound Antibodies
Objective: To identify potential degradation pathways and stability-indicating analytical methods.
Methodology:
-
Prepare samples of the this compound antibody in a baseline buffer (e.g., 20 mM histidine, pH 6.0).
-
Expose the samples to a range of stress conditions:
-
Thermal Stress: Incubate at 40°C and 50°C for 1, 2, and 4 weeks.
-
pH Stress: Adjust the pH to 3.5 and 8.5 and incubate at 4°C and 25°C for 1 and 2 weeks.
-
Oxidative Stress: Add 0.01%, 0.05%, and 0.1% H₂O₂ and incubate at room temperature for 24 hours.[9]
-
Light Stress: Expose to light according to ICH Q1B guidelines.
-
Mechanical Stress: Agitate on an orbital shaker at 200 rpm for 24 and 48 hours.
-
-
Include a control sample stored at the intended storage condition (e.g., 4°C).
-
At each time point, analyze the samples using a panel of analytical techniques to monitor for aggregation, fragmentation, and chemical modifications.
Workflow for Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify high-molecular-weight (HMW) species (aggregates), monomer, and low-molecular-weight (LMW) species (fragments).
Methodology:
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or similar.
-
Column: TSKgel G3000SWxl (7.8 mm x 30 cm) or equivalent.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Column Temperature: 25°C.
-
-
Sample Preparation: Dilute the this compound antibody sample to approximately 1 mg/mL in the mobile phase.
-
Analysis:
-
Inject 20 µL of the prepared sample.
-
Run the analysis for 30 minutes.
-
Integrate the peaks corresponding to HMW species, monomer, and LMW species.
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 3: Analysis of Charge Variants by Cation Exchange Chromatography (CEX-HPLC)
Objective: To separate and quantify acidic and basic charge variants of the this compound antibody.
Methodology:
-
System Preparation:
-
HPLC System: Waters Alliance e2695 or similar.
-
Column: MabPac SCX-10 (4 x 250 mm) or equivalent.
-
Mobile Phase A: 20 mM MES, pH 6.0.
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0.
-
Gradient: 0-100% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation: Dilute the this compound antibody sample to approximately 2 mg/mL in Mobile Phase A.
-
Analysis:
-
Inject 50 µL of the prepared sample.
-
Run the gradient and integrate the peaks corresponding to the main peak, acidic variants (eluting earlier), and basic variants (eluting later).
-
Calculate the percentage of each variant group.
-
References
- 1. Integrated approach to understanding and controlling for scFv bispecific antibody aggregation during process development [morressier.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. leukocare.com [leukocare.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. leukocare.com [leukocare.com]
- 6. A case study of a bispecific antibody manufacturability assessment and optimization during discovery stage and its implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. leukocare.com [leukocare.com]
- 11. Using bispecific antibodies in forced degradation studies to analyze the structure–function relationships of symmetrically and asymmetrically modified antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. leukocare.com [leukocare.com]
- 13. nanotempertech.com [nanotempertech.com]
- 14. casss.org [casss.org]
- 15. Excipients differentially influence the conformational stability and pretransition dynamics of two IgG1 monoclonal antibodies. | Semantic Scholar [semanticscholar.org]
- 16. Improved process intermediate stability through the identification and elimination of reactive glycation residues – a monoclonal antibody case study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Effector to Target Ratio in BiHC Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize effector to target (E:T) ratios in Bispecific Antibody-based immunocytochemistry (BiHC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal Effector to Target (E:T) ratio for a this compound experiment?
A1: The optimal E:T ratio is highly dependent on several factors, including the specific bispecific antibody format, the affinity of the antibody for both the tumor antigen and the T-cell receptor, the expression level of the target antigen on the tumor cells, and the type and activation state of the effector cells.[1][2][3] There is no single E:T ratio that works for all experiments. It is crucial to empirically determine the optimal ratio for each specific experimental system.
Q2: What are common starting E:T ratios to test?
A2: A good starting point for optimization is to test a range of E:T ratios. Commonly used ratios in the literature include 1:1, 5:1, 10:1, and up to 50:1 or higher in some cases.[4][5][6][7] It is recommended to perform a titration experiment to identify the ratio that yields the maximal specific lysis of target cells with minimal non-specific killing.
Q3: How does target antigen density affect the optimal E:T ratio?
A3: Target antigen density on the tumor cells is a critical factor. Higher antigen density may require a lower E:T ratio to achieve effective cytotoxicity, as there are more targets for the bispecific antibody to bind. Conversely, low antigen expression may necessitate a higher E:T ratio to ensure sufficient engagement of effector cells with the target cells.[7]
Q4: What is the impact of different effector cell types on the E:T ratio?
A4: The type of effector cells used, such as peripheral blood mononuclear cells (PBMCs), isolated T-cells, or engineered immune cells like CAR-T cells, will influence the optimal E:T ratio. The cytotoxic potential and activation state of these cells vary, requiring specific optimization of the E:T ratio for each effector cell type.
Q5: How long should the co-incubation period be?
A5: The incubation time is another critical parameter that should be optimized in conjunction with the E:T ratio. Typical incubation times for cytotoxicity assays range from 4 to 48 hours.[4][7] The optimal time will depend on the kinetics of bispecific antibody-mediated cell lysis for the specific system under investigation. A time-course experiment is recommended to determine the ideal endpoint.[8]
Troubleshooting Guides
This section addresses common issues encountered during this compound experiments and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| High Background Signal / High Spontaneous Lysis | 1. Poor health of target cells before the assay. 2. Effector cells are overly activated and non-specifically killing target cells. 3. Contamination of cell cultures. 4. Inappropriate handling of cells (e.g., harsh pipetting). | 1. Ensure target cells are in a logarithmic growth phase and have high viability before starting the experiment. 2. Use a lower E:T ratio. Ensure effector cells are not overly stimulated prior to the co-culture. 3. Regularly test cell lines for mycoplasma contamination. 4. Handle cells gently during all steps of the protocol. |
| Low or No Target Cell Lysis | 1. Suboptimal E:T ratio. 2. Low bispecific antibody concentration. 3. Low target antigen expression on tumor cells. 4. Inactive or insufficient number of effector cells. 5. Incorrect assay setup or timing. | 1. Perform an E:T ratio titration to find the optimal ratio. 2. Titrate the bispecific antibody concentration to ensure it is not a limiting factor. 3. Confirm target antigen expression on your target cell line using flow cytometry. 4. Check the viability and activation status of your effector cells. 5. Review the experimental protocol for any errors and consider a time-course experiment. |
| High Variability Between Replicates | 1. Inconsistent cell plating. 2. Uneven distribution of effector and target cells. 3. Pipetting errors. | 1. Ensure a homogenous single-cell suspension before plating. 2. Gently mix the plate after adding all components to ensure even cell distribution. 3. Use calibrated pipettes and be consistent with pipetting technique. |
| Edge Effects in Plate-Based Assays | 1. Evaporation from wells on the edge of the plate. | 1. Do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity. |
Experimental Protocols
Calcein-AM Release Cytotoxicity Assay
This protocol is a common method to measure cell-mediated cytotoxicity. Calcein-AM is a fluorescent dye that can passively cross the membrane of live cells. Inside the cell, it is converted by esterases into the fluorescent molecule calcein, which is retained in the cytoplasm. When the cell is lysed, calcein is released into the supernatant, and its fluorescence can be measured.
Materials:
-
Target cells
-
Effector cells
-
Bispecific antibody
-
Complete cell culture medium
-
Calcein-AM dye (e.g., from Thermo Fisher)
-
DMSO
-
Lysis buffer (e.g., 1% Triton X-100)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Target Cell Labeling:
-
Harvest target cells and wash them with serum-free medium.
-
Resuspend cells at 1 x 10^6 cells/mL in serum-free medium.
-
Add Calcein-AM to a final concentration of 10-25 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells three times with complete medium to remove excess dye.
-
Resuspend the labeled target cells in complete medium at the desired concentration.
-
-
Assay Setup:
-
Plate the labeled target cells in a 96-well black, clear-bottom plate (e.g., 1 x 10^4 cells/well).
-
Add the bispecific antibody at various concentrations.
-
Add the effector cells at different E:T ratios.
-
Controls:
-
Spontaneous Release: Target cells + medium (no effector cells or antibody).
-
Maximum Release: Target cells + lysis buffer.
-
Effector Cell Control: Effector cells alone.
-
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 4, 24, or 48 hours).
-
-
Data Acquisition:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50-100 µL of the supernatant to a new black 96-well plate.
-
Measure the fluorescence of the supernatant using a plate reader with excitation at ~485 nm and emission at ~520 nm.
-
-
Calculation of Cytotoxicity:
-
Percent Specific Lysis = ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100
-
Luciferase-Based Cytotoxicity Assay
This assay utilizes target cells that have been engineered to express a luciferase enzyme. When the target cells are lysed, the luciferase is released, and its activity can be measured by adding its substrate and quantifying the resulting luminescence.
Materials:
-
Target cells stably expressing luciferase
-
Effector cells
-
Bispecific antibody
-
Complete cell culture medium
-
Luciferase assay reagent (containing substrate, e.g., luciferin for firefly luciferase)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Assay Setup:
-
Plate the luciferase-expressing target cells in a white, opaque 96-well plate (e.g., 1 x 10^4 cells/well).
-
Add the bispecific antibody at various concentrations.
-
Add the effector cells at different E:T ratios.
-
Controls:
-
Spontaneous Release: Target cells + medium (no effector cells or antibody).
-
Maximum Release: Target cells + lysis buffer.
-
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 4, 24, or 48 hours).
-
-
Data Acquisition:
-
Allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Calculation of Cytotoxicity:
-
Percent Specific Lysis = ((Spontaneous RLU - Experimental RLU) / Spontaneous RLU) * 100
-
(RLU = Relative Light Units)
-
Visualizations
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of a Target cell-Biologics-Effector cell (TBE) complex-based cell killing model to characterize target cell depletion by T cell redirecting bispecific agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of cytokine-induced killer cells targeted by a bispecific antibody to gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using protein geometry to optimize cytotoxicity and the cytokine window of a ROR1 specific T cell engager - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Novel Approach for Quantifying the Pharmacological Activity of T-Cell Engagers Utilizing In Vitro Time Course Experiments and Streamlined Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background in Advanced Immunofluorescence
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting high background in complex immunofluorescence (IF) techniques. While the term "BiHC" is not standard, this guide addresses common issues in advanced IF methods prone to high background, such as those involving biotin-based signal amplification (like Tyramide Signal Amplification, TSA) and Proximity Ligation Assays (PLA).
Frequently Asked Questions (FAQs)
General Immunofluorescence Troubleshooting
Q1: What are the most common causes of high background in immunofluorescence?
High background fluorescence can obscure your specific signal and make data interpretation difficult.[1] The primary causes include:
-
Antibody Concentration: Primary or secondary antibody concentrations that are too high can lead to non-specific binding.[2][3]
-
Insufficient Blocking: Inadequate blocking of non-specific sites can cause antibodies to bind to unintended targets.[2][4][5]
-
Problems with Washing Steps: Insufficient washing may not remove all unbound antibodies.[2][5]
-
Autofluorescence: Some tissues and cells naturally fluoresce, which can be mistaken for a positive signal.[6][7] This can be exacerbated by aldehyde-based fixatives like formalin.[1]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to off-target proteins in the sample.[4][5]
Q2: How can I reduce autofluorescence in my samples?
Autofluorescence is the natural fluorescence of biological materials that can interfere with the detection of your target signal.[6][7] Here are several strategies to minimize it:
-
Use a Different Fixative: If possible, consider using an organic solvent like chilled methanol or ethanol instead of aldehyde-based fixatives, which are known to increase autofluorescence.[1][6]
-
Perfusion: Before fixation, perfuse tissue samples with PBS to remove red blood cells, which are a major source of autofluorescence.[6][8]
-
Quenching Agents: Treat fixed tissues with quenching agents like sodium borohydride, Sudan Black B, or commercial reagents to reduce autofluorescence.[1][6][9]
-
Choose Appropriate Fluorophores: Select fluorophores that emit in the far-red spectrum (like Alexa Fluor 647), as autofluorescence is less common at these longer wavelengths.[1][6]
Q3: My secondary antibody control (no primary antibody) shows high background. What should I do?
This indicates that your secondary antibody is binding non-specifically.[4][5] Here are some solutions:
-
Increase Blocking: Enhance your blocking step by increasing the incubation time or changing the blocking agent. A common and effective blocking solution is 5-10% normal serum from the same species as the secondary antibody.[4][10][11]
-
Use a Pre-adsorbed Secondary Antibody: These antibodies have been purified to remove antibodies that cross-react with serum proteins from other species.
-
Titrate the Secondary Antibody: You may be using too high a concentration. Perform a titration to find the optimal dilution.
Troubleshooting for Biotin-Based/TSA Systems
Q1: I'm seeing high, diffuse background with my Tyramide Signal Amplification (TSA) staining. What's causing this?
TSA is a powerful amplification technique, but it can lead to high background if not optimized.[12] Common causes include:
-
Endogenous Biotin: Many tissues (like kidney, liver, and brain) have high levels of endogenous biotin, which will be detected by streptavidin conjugates, leading to non-specific signal.[13][14]
-
Endogenous Peroxidase Activity: If not properly quenched, endogenous peroxidases in the tissue can catalyze the tyramide reaction, causing non-specific deposition.[12][13]
-
Reagent Concentrations: The concentrations of the HRP-conjugated secondary antibody, biotinylated tyramide, and streptavidin-fluorophore are all critical and must be optimized.[13][15]
-
Tyramide Incubation Time: Too long an incubation with the tyramide reagent will lead to excessive signal deposition and high background.[13][15]
Q2: How do I block for endogenous biotin and peroxidases?
-
Endogenous Peroxidase Quenching: Before primary antibody incubation, treat your samples with a solution of hydrogen peroxide (H2O2). A common starting point is 0.3% H2O2 in methanol or PBS for 10-30 minutes.[5][12][13]
-
Endogenous Biotin Blocking: This is a critical step for biotin-based detection. Use a commercial avidin/biotin blocking kit.[5][13][14] This typically involves sequential incubation with avidin (to bind to endogenous biotin) and then biotin (to saturate the biotin-binding sites on the avidin).
Troubleshooting for Proximity Ligation Assay (PLA)
Q1: My PLA experiment has a high number of signals in the negative control. How can I fix this?
High background in PLA can be caused by several factors. The most common issues are:
-
Primary Antibody Concentration: Using too high a concentration of one or both primary antibodies is a major source of background.[16]
-
Insufficient Blocking: Inadequate blocking can lead to non-specific binding of the primary antibodies or the PLA probes.[16]
-
Suboptimal Washing: Insufficient washing can leave behind unbound PLA probes, which can lead to spurious signal generation.
-
Sample Drying: Allowing the sample to dry out at any point during the protocol can cause non-specific binding of reagents.
Q2: How do I optimize antibody concentrations for PLA?
Proper antibody titration is crucial for a successful PLA experiment.[17]
-
Titrate Each Antibody Separately: Before performing the PLA with both antibodies, you should titrate each one individually using a standard immunofluorescence protocol to determine the optimal concentration that gives a good signal-to-noise ratio.
-
Perform a PLA Titration: Once you have a good starting concentration from your IF titration, you should then perform a titration within the PLA experiment itself. Test a range of dilutions around the concentration you determined from your IF experiment.
Experimental Protocols
Protocol 1: Antibody Titration for Immunofluorescence
This protocol is designed to determine the optimal dilution for a primary antibody to maximize the signal-to-noise ratio.
-
Prepare a series of dilutions of your primary antibody. A good starting point is a series of two-fold dilutions starting from the manufacturer's recommended concentration (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).[18]
-
Prepare your samples (cells or tissue sections) as you would for your experiment, including fixation and permeabilization.
-
Apply each antibody dilution to a separate sample. Be sure to include a negative control with no primary antibody.
-
Incubate for the standard time and temperature for your protocol (e.g., overnight at 4°C).[19]
-
Wash the samples thoroughly with PBS or PBST.[20]
-
Apply the secondary antibody at its optimal, pre-determined concentration to all samples.
-
Wash the samples again.
-
Mount and image the samples using identical settings for all conditions.
-
Analyze the images to determine the dilution that provides the brightest specific signal with the lowest background.
Protocol 2: Comprehensive Blocking for High Background
This protocol combines several blocking strategies to reduce non-specific binding.
-
Permeabilization and Quenching:
-
Primary Blocking:
-
Antibody Incubation:
-
Dilute your primary and secondary antibodies in a buffer containing 1% BSA and 0.1% Triton X-100 to maintain blocking throughout the staining process.
-
-
Washing:
Quantitative Data Summary
The following table summarizes the expected impact of various troubleshooting steps on signal intensity and background.
| Troubleshooting Step | Expected Effect on Specific Signal | Expected Effect on Background | Notes |
| Decrease Primary Antibody Concentration | May slightly decrease | Significantly decrease | Optimal concentration maximizes signal-to-noise ratio.[2][5] |
| Increase Blocking Time/Change Agent | No significant change | Significantly decrease | Serum from the secondary antibody host is often most effective.[4][10] |
| Increase Wash Time/Volume | No significant change | Decrease | Thoroughly removes unbound antibodies.[2][5] |
| Use Pre-adsorbed Secondary Antibody | No significant change | Significantly decrease | Reduces cross-reactivity. |
| Apply Autofluorescence Quenching | No significant change | Significantly decrease | Essential for tissues like brain, kidney, and spleen.[1][6] |
| Endogenous Biotin Blocking (for TSA) | No significant change | Significantly decrease | Critical for biotin-based detection systems.[13][14] |
Visualizations
Experimental Workflow for Troubleshooting High Background
Caption: A logical workflow for diagnosing and resolving high background in immunofluorescence.
Signaling Pathway for Tyramide Signal Amplification (TSA)
Caption: The enzymatic cascade of Tyramide Signal Amplification for immunofluorescence.
References
- 1. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. lunaphore.com [lunaphore.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. tandfonline.com [tandfonline.com]
- 10. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Biotin Tyramide Signal Amplification Kit Protocol [hellobio.com]
- 14. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. health.uconn.edu [health.uconn.edu]
- 19. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 20. Immunofluorescence Guide [elabscience.com]
Technical Support Center: Enhancing BiHC-Mediated Cell Killing Assay Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Bispecific Heavy Chain (BiHC)-mediated cell killing assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a this compound-mediated cell killing assay?
A1: A this compound-mediated cell killing assay evaluates the efficacy of a bispecific antibody in redirecting immune effector cells (typically T-cells) to kill target tumor cells. The this compound antibody has two distinct binding arms: one binds to a tumor-associated antigen on the cancer cell, and the other binds to an activating receptor (like CD3) on an effector cell. This cross-linking activates the effector cell, leading to the release of cytotoxic granules and subsequent lysis of the target cell.[1][2][3]
Q2: What are the critical parameters that influence the sensitivity of the assay?
A2: The sensitivity of a this compound-mediated cell killing assay is influenced by several key factors:
-
Effector-to-Target (E:T) Ratio: The ratio of effector cells to target cells.
-
This compound Antibody Concentration: The concentration of the bispecific antibody.
-
Target Antigen Density: The expression level of the target antigen on the tumor cells.[1][4][5][6]
-
Effector Cell Quality: The viability and activation state of the effector cells.
-
Incubation Time: The duration of co-culture of effector cells, target cells, and the this compound antibody.[7]
-
Assay Method: The choice of readout to measure cell death (e.g., flow cytometry, luciferase, LDH release).
Q3: How do I choose the appropriate effector cells?
A3: The most common effector cells are T-cells, which can be isolated from peripheral blood mononuclear cells (PBMCs).[1][2] It is crucial to use healthy, viable effector cells. For some applications, specific T-cell subsets (e.g., CD8+ cytotoxic T lymphocytes) may be isolated to increase specificity. The choice may depend on the specific this compound construct and the intended therapeutic mechanism.
Q4: What are the essential controls to include in my experiment?
A4: To ensure the validity of your results, the following controls are essential:
-
Target cells alone: To measure spontaneous cell death.
-
Target cells + Effector cells (no this compound): To assess baseline killing by effector cells without the this compound.
-
Target cells + this compound (no effector cells): To confirm the this compound itself is not cytotoxic.
-
Effector cells alone: To monitor effector cell viability.
-
Isotype control antibody: To ensure the observed killing is specific to the this compound and not due to non-specific antibody effects.
-
Positive control: A known cytotoxic agent or a well-characterized this compound to confirm the assay is working correctly.
-
Unstained cells (for flow cytometry): To set gates and account for autofluorescence.[8]
Troubleshooting Guides
Problem 1: High Background Signal / Non-Specific Cell Killing
Question: I am observing a high level of target cell death in my negative control wells (e.g., target cells + effector cells without this compound). What could be the cause and how can I fix it?
Answer: High background killing can obscure the specific effect of your this compound. Here are common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Effector Cell Activation | Effector cells may be overly activated, leading to non-specific killing. Reduce the initial stimulation of effector cells or allow them to rest before the assay. |
| Allogeneic Response | If using effector and target cells from different donors, an allogeneic immune response can occur. Use autologous cells or an appropriate immunosuppressant if necessary. |
| High Effector-to-Target (E:T) Ratio | An excessively high E:T ratio can lead to non-specific killing. Optimize the E:T ratio by performing a titration experiment (see Table 1).[9][10] |
| Serum Components | Components in the serum of the culture medium can sometimes cause non-specific cell activation or death.[11][12][13] Consider using serum-free media or heat-inactivated serum. |
| Contamination | Mycoplasma or other microbial contamination can stress cells and induce apoptosis. Regularly test your cell lines for contamination. |
| Harsh Cell Handling | Excessive centrifugation speeds or vigorous pipetting can damage cells. Handle cells gently throughout the protocol.[14] |
Problem 2: Low Signal / Weak Specific Cell Killing
Question: The percentage of specific lysis mediated by my this compound is very low, even at high concentrations. How can I improve the sensitivity of my assay?
Answer: Low specific killing can be due to several factors related to the cells, the antibody, or the assay setup.
| Potential Cause | Troubleshooting Steps |
| Suboptimal E:T Ratio | The E:T ratio may be too low for effective killing. Titrate the E:T ratio to find the optimal range for your specific cell system (see Table 1).[9][10] |
| Insufficient this compound Concentration | The this compound concentration may not be sufficient to effectively cross-link effector and target cells. Perform a dose-response curve to determine the optimal concentration (see Table 2).[1] |
| Low Target Antigen Density | The target antigen may be expressed at low levels on the tumor cells, leading to inefficient recognition.[4][5][6] Use a cell line with higher target expression or consider methods to upregulate antigen expression. Verify antigen expression levels by flow cytometry. |
| Poor Effector Cell Viability or Function | The effector cells may have low viability or be in a suppressed state. Ensure high viability of effector cells before starting the assay. Consider stimulating effector cells with cytokines like IL-2, but be mindful of inducing non-specific activation.[15] |
| Short Incubation Time | The co-incubation period may be too short to allow for significant cell killing. Optimize the incubation time by performing a time-course experiment (e.g., 4, 24, 48 hours).[7][16] |
| This compound Antibody Quality | The this compound antibody may have low affinity or be aggregated. Ensure the antibody is of high quality and properly stored. |
| Assay Readout Not Sensitive Enough | Some methods (e.g., LDH release) may be less sensitive than others (e.g., luciferase or flow cytometry-based assays).[17] Consider switching to a more sensitive detection method. |
Data Presentation: Optimizing Assay Parameters
Table 1: Example Titration of Effector-to-Target (E:T) Ratio
| E:T Ratio | % Specific Lysis (Example Data) | Observation |
| 1:1 | 15% | Low level of killing. |
| 5:1 | 45% | Significant increase in specific lysis. |
| 10:1 | 70% | Near-maximal specific lysis. |
| 20:1 | 75% | Plateauing of specific lysis, potential for increased non-specific killing. |
Note: The optimal E:T ratio is cell line-dependent and should be empirically determined.[9][10]
Table 2: Example Titration of this compound Antibody Concentration
| This compound Concentration (ng/mL) | % Specific Lysis (Example Data) | Observation |
| 0.1 | 5% | Minimal specific lysis. |
| 1 | 25% | Dose-dependent increase in killing. |
| 10 | 60% | Potent specific lysis. |
| 100 | 75% | Approaching saturation. |
| 1000 | 78% | Plateau indicating saturation of receptors. |
Note: The optimal antibody concentration depends on the antibody's affinity and the target antigen density.[1]
Experimental Protocols
Protocol 1: this compound-Mediated Cytotoxicity Assay using Flow Cytometry
This protocol allows for the precise quantification of dead target cells while distinguishing them from effector cells.
Materials:
-
Target cells
-
Effector cells (e.g., human PBMCs)
-
This compound antibody
-
Isotype control antibody
-
Cell labeling dye (e.g., CFSE or other cell proliferation dye) to label target cells
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
FACS buffer (PBS + 2% FBS)
-
96-well U-bottom plate
Procedure:
-
Target Cell Preparation:
-
Harvest target cells and wash with PBS.
-
Resuspend cells at 1 x 10^6 cells/mL in PBS.
-
Add cell labeling dye (e.g., CFSE at a final concentration of 0.5-1 µM) and incubate for 10-15 minutes at 37°C.[18]
-
Quench the labeling reaction by adding 5 volumes of complete media.
-
Wash the cells twice with complete media.
-
Resuspend the labeled target cells at a concentration of 1 x 10^5 cells/mL in assay medium.
-
-
Effector Cell Preparation:
-
Assay Setup:
-
Plate 100 µL of labeled target cells (10,000 cells) into each well of a 96-well U-bottom plate.
-
Prepare serial dilutions of the this compound and isotype control antibodies.
-
Add 50 µL of the antibody dilutions to the respective wells.
-
Add 50 µL of the effector cell suspension to achieve the desired E:T ratio.
-
Set up control wells as described in the FAQs.
-
-
Incubation:
-
Centrifuge the plate at 300 x g for 3 minutes to facilitate cell-cell contact.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired duration (e.g., 4-48 hours).
-
-
Staining and Data Acquisition:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Discard the supernatant and resuspend the cells in 100 µL of FACS buffer.
-
Add the viability dye (e.g., 7-AAD) and incubate in the dark for 15 minutes on ice.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the target cell population based on the cell labeling dye (e.g., CFSE positive).
-
Within the target cell gate, quantify the percentage of dead cells (viability dye positive).
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)
-
Protocol 2: Luciferase-Based this compound-Mediated Cytotoxicity Assay
This is a high-throughput method that relies on the release of luciferase from lysed target cells that have been engineered to express it.
Materials:
-
Target cells stably expressing luciferase
-
Effector cells
-
This compound antibody
-
Isotype control antibody
-
Luciferase assay reagent
-
White-walled 96-well plate
-
Luminometer
Procedure:
-
Cell Preparation:
-
Harvest and wash target cells expressing luciferase.
-
Resuspend in assay medium at 1 x 10^5 cells/mL.
-
Prepare effector cells as described in Protocol 1.
-
-
Assay Setup:
-
Plate 50 µL of target cells (5,000 cells) into each well of a white-walled 96-well plate.
-
Add 50 µL of serially diluted this compound or isotype control antibody.
-
Add 100 µL of effector cells to achieve the desired E:T ratio.
-
Include control wells:
-
Spontaneous Release: Target cells + effector cells (no antibody).
-
Maximum Release: Target cells lysed with a detergent-based lysis buffer.
-
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for the optimized duration.
-
-
Data Acquisition:
-
Allow the plate to equilibrate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.[17]
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Visualizations
Caption: Mechanism of this compound-mediated T-cell killing of a tumor cell.
Caption: Experimental workflow for a flow cytometry-based this compound cell killing assay.
Caption: Logical troubleshooting workflow for this compound cell killing assays.
References
- 1. This compound, a T-Cell–Engaging Bispecific Recombinant Antibody, Has Potent Cytotoxic Activity Against Her2 Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a T-Cell-Engaging Bispecific Recombinant Antibody, Has Potent Cytotoxic Activity Against Her2 Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Cell-surface Antigen Expression on Target Engagement and Function of an Epidermal Growth Factor Receptor × c-MET Bispecific Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of antigen density and immunosuppressive factors on tumor-targeted costimulation with antibody-fusion proteins and bispecific antibody-mediated T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of antigen density and antibody affinity on antibody-dependent cellular cytotoxicity: relevance for immunotherapy of carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Development of a Target cell-Biologics-Effector cell (TBE) complex-based cell killing model to characterize target cell depletion by T cell redirecting bispecific agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The importance of the ratio between effector and target cells for detection of serum blocking of tumor lymphocytolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interference of therapeutic monoclonal antibodies with electrophoresis and immunofixation of serum proteins: state of knowledge and systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serum sample containing endogenous antibodies interfering with multiple hormone immunoassays. Laboratory strategies to detect interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 15. youtube.com [youtube.com]
- 16. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimizing Ex Vivo CAR-T Cell-Mediated Cytotoxicity Assay through Multimodality Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.pasteur.fr [research.pasteur.fr]
Technical Support Center: Optimizing BiHC Dosage for In Vivo Tumor Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Bispecific Antibody-Drug Conjugates (BiHCs) for in vivo tumor models. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of in vivo dose optimization for a novel BiHC?
The primary goal is to identify a dosing regimen (dose and schedule) that maximizes anti-tumor efficacy while minimizing toxicity in the animal model. This optimal dose should provide a therapeutic window that can be translated to clinical settings. The process involves a careful balance of pharmacokinetic (PK) and pharmacodynamic (PD) properties to ensure sufficient drug exposure at the tumor site to elicit a response without causing unacceptable adverse effects.[1][2][3]
Q2: What is a Maximum Tolerated Dose (MTD) study and why is it critical for BiHCs?
A Maximum Tolerated Dose (MTD) study is designed to determine the highest dose of a this compound that can be administered to an animal model without causing unacceptable side effects or overt toxicity over a specific period.[4] It is a crucial first step in in vivo testing as it establishes the upper limit for safe dosing in subsequent efficacy studies.[5][6] The MTD is typically determined by observing clinical signs, body weight loss, and other toxicological endpoints.[6] Importantly, MTD studies are not designed to cause mortality; death is not an appropriate endpoint.[4]
Q3: How do Pharmacokinetics (PK) and Pharmacodynamics (PD) influence this compound dosage selection?
PK and PD studies are essential for understanding the relationship between the drug's concentration in the body over time and its therapeutic effect.[1]
-
Pharmacokinetics (PK) describes what the body does to the drug, including its absorption, distribution, metabolism, and elimination (ADME). PK data helps determine the dosing schedule required to maintain therapeutic concentrations of the this compound at the tumor site.[1]
-
Pharmacodynamics (PD) describes what the drug does to the body, such as the this compound's ability to engage immune cells and kill tumor cells. PD markers can help to confirm that the this compound is hitting its intended target and eliciting the desired biological response.
Integrating PK and PD data allows for the development of models that can predict the optimal dosing regimen to achieve the desired anti-tumor effect while minimizing toxicity.[7][8]
Q4: What are common starting doses and dosing schedules for BiHCs in preclinical mouse models?
Starting doses for BiHCs can vary significantly depending on the specific molecule, its targets, the payload, and the tumor model. However, some preclinical studies have reported single-dose administrations around 8 mg/kg. In some instances, the highest dose that does not cause severe toxicity has been noted at 18 mg/kg.[5][9] Dosing schedules can range from a single dose to multiple doses administered daily, every few days, or weekly. The optimal schedule is determined through PK/PD modeling and efficacy studies.[10]
Q5: What are the key considerations when selecting an in vivo tumor model for this compound studies?
The choice of an appropriate animal model is critical for obtaining clinically relevant data. Key considerations include:
-
Tumor Model Type: Patient-derived xenografts (PDX), cell line-derived xenografts (CDX), and syngeneic models are commonly used.[11][12] PDX models often offer higher clinical relevance.[12]
-
Target Expression: The tumor model must express the target antigens for the this compound.
-
Immune System Component: Since BiHCs often work by engaging the immune system, the choice between an immunocompromised (for xenografts) or immunocompetent (for syngeneic models) mouse strain is a critical decision. For BiHCs that engage T-cells, humanized mouse models with reconstituted human immune systems may be necessary.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo this compound experiments, providing potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| High Toxicity / Animal Mortality | - Dose is above the MTD.- Off-target toxicity of the payload.- "On-target, off-tumor" toxicity (target is expressed on normal tissues).- Rapid release of the cytotoxic payload into circulation.- Cytokine release syndrome (CRS). | - Perform a thorough MTD study to establish a safe dose range.[6]- Reduce the dose or adjust the dosing schedule.- Evaluate target expression in normal tissues of the animal model.- Assess the stability of the this compound in circulation.- Monitor for signs of CRS and consider supportive care measures. |
| Lack of Anti-Tumor Efficacy | - Insufficient dose or suboptimal dosing schedule.- Low or heterogeneous target expression on tumor cells.- Poor tumor penetration of the this compound.- Inadequate immune cell infiltration in the tumor microenvironment.- Development of drug resistance. | - Conduct dose-escalation efficacy studies to find the optimal dose.- Characterize target expression levels in the chosen tumor model.- Evaluate this compound concentration in tumor tissue through PK studies.- Analyze the tumor microenvironment for the presence of relevant immune cells.- Investigate potential mechanisms of resistance. |
| Inconsistent Results Between Animals | - Variation in tumor size at the start of treatment.- Inaccurate dosing.- Animal health issues.- Variability in immune system reconstitution (in humanized models). | - Randomize animals into treatment groups based on tumor volume.- Ensure accurate and consistent administration of the this compound.- Closely monitor animal health throughout the study.- Standardize and verify the level of immune cell engraftment. |
| Difficulty in Detecting PD Effects | - Suboptimal timing of sample collection.- Insensitive assays for PD markers.- Low level of target engagement at the administered dose. | - Perform a time-course experiment to identify the optimal time point for PD analysis.- Optimize and validate assays for measuring target engagement and downstream effects.- Correlate PD marker modulation with dose levels. |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a this compound that can be administered without causing dose-limiting toxicities (DLTs).
Methodology:
-
Animal Model: Select a relevant mouse strain (e.g., BALB/c or C57BL/6).[6]
-
Group Allocation: Assign mice to several dose groups (e.g., 3-5 mice per group) and a vehicle control group.
-
Dose Escalation: Start with a low, predicted-to-be-safe dose and escalate in subsequent groups. A common strategy is to use dose increments of no more than 50% of the previous dose.[6]
-
Administration: Administer the this compound via the intended clinical route (e.g., intravenous, intraperitoneal).
-
Monitoring: Monitor animals daily for a defined period (e.g., 14-21 days) for:
-
Clinical Signs: Changes in posture, activity, and grooming.
-
Body Weight: A weight loss of >15-20% is often considered a DLT.[6]
-
Mortality: Record any deaths.
-
-
Endpoint: The MTD is defined as the dose level below the one that induces DLTs in a significant portion of the animals in that group.[13]
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of the this compound at doses at or below the MTD.
Methodology:
-
Tumor Implantation: Implant tumor cells (e.g., subcutaneously) into the appropriate mouse strain. For BiHCs that require human immune cells, co-engraftment may be necessary.[10]
-
Tumor Growth Monitoring: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (vehicle control, this compound at different doses, and potentially a positive control).
-
Treatment: Administer the this compound according to the predetermined dosing schedule.
-
Data Collection:
-
Tumor Volume: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight: Monitor body weight as an indicator of toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined duration. Efficacy is often measured as Tumor Growth Inhibition (TGI).[11]
Pharmacokinetic/Pharmacodynamic (PK/PD) Study
Objective: To characterize the PK profile of the this compound and correlate it with its PD effects.
Methodology:
-
Dosing: Administer a single dose of the this compound to a cohort of tumor-bearing mice.
-
PK Sampling: Collect blood samples at multiple time points post-injection (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, etc.).
-
PK Analysis: Measure the concentration of the this compound in the plasma using methods like ELISA to determine key PK parameters (e.g., half-life, clearance).[1]
-
PD Sampling: At selected time points, collect tumor and relevant tissues.
-
PD Analysis: Analyze tissues for:
-
Target Engagement: Measure the binding of the this compound to its targets.
-
Downstream Signaling: Assess the modulation of pathways affected by the cytotoxic payload (e.g., DNA damage markers, apoptosis markers).
-
Immune Cell Activation: Analyze markers of T-cell activation if applicable.
-
-
Modeling: Use the collected data to build a PK/PD model that describes the relationship between this compound exposure and its biological effects.[7][14]
Quantitative Data Summary
Table 1: Example Preclinical Dosing of BiHCs
| This compound | Target(s) | Payload | Tumor Model | Dose | Efficacy Outcome | Reference |
| Example this compound 1 | HER2/TROP2 | MMAE | NCI-N87 CDX | Not Specified | Higher internalization and tumor growth inhibition compared to monospecific ADCs. | [5] |
| ZW49 | HER2 (two epitopes) | Not Specified | Not Specified | 18 mg/kg (HNSTD*) | Potent tumor-killing effect with good tolerance. | [9] |
| JSKN003 | HER2 (two epitopes) | MMAE | CDX & PDX | Not Specified | Favorable safety profile and strong bystander killing effect. | [5] |
| This compound (HER2xCD3) | HER2/CD3 | N/A (T-cell engager) | SKOV-3 Xenograft with PBMCs | Not Specified | Significant tumor growth inhibition. | [10] |
*HNSTD: Highest Non-Severely Toxic Dose
Table 2: Common Endpoints in MTD Studies
| Parameter | Common DLT Threshold | Rationale |
| Body Weight Loss | >15-20% from baseline | A sensitive indicator of systemic toxicity.[6] |
| Clinical Score | >2 (on a scale of 0-4) | Reflects overall animal well-being, including posture, activity, and appearance.[6] |
| Specific Clinical Signs | Severe lethargy, hunched posture, rough coat | Observable signs of distress and toxicity. |
| Hematological Parameters | Significant changes in blood cell counts | Can indicate bone marrow suppression. |
| Serum Chemistry | Elevated liver enzymes (e.g., ALT, AST) | Indicates potential liver toxicity. |
Visualizations
References
- 1. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Moving the needle for oncology dose optimization: A call for action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lbbc.org [lbbc.org]
- 4. Antibody Conjugation Troubleshooting [bio-techne.com]
- 5. Bispecific Antibody-drug Conjugate Drugs In Clinical or Preclinical - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 6. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic—Pharmacodynamic Modeling of Tumor Targeted Drug Delivery Using Nano-Engineered Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bispecific antibody drug conjugates: Making 1+1>2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative translational modeling to facilitate preclinical to clinical efficacy & toxicity translation in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A phase I dose escalation study of multicyclic, dose-intensive chemotherapy with peripheral blood stem cell support for small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An integrated PK/PD model investigating the impact of tumor size and systemic safety on animal survival in SW1990 pancreatic cancer xenograft - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
BiHC vs. Trastuzumab: A Comparative Analysis for HER2-Positive Cancer Therapy
For Immediate Release
A detailed comparison of BiHC, a novel bispecific antibody, and trastuzumab, the current standard of care, reveals significant differences in their mechanisms of action and cytotoxic potency against HER2-positive cancer cells. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available experimental data, offering insights into the potential of this compound as a promising immunotherapeutic candidate.
This comparison guide synthesizes findings from preclinical studies to objectively evaluate the performance of this compound against trastuzumab. Key areas of focus include their distinct molecular structures, mechanisms of engaging the immune system, and their efficacy in killing HER2-overexpressing tumor cells.
At a Glance: Key Differences
| Feature | This compound (Bispecific Her2-CD3 Antibody) | Trastuzumab (Herceptin®) |
| Target Engagement | Binds simultaneously to HER2 on tumor cells and CD3 on T-cells. | Binds to the HER2 receptor on tumor cells. |
| Primary Mechanism | T-cell mediated cytotoxicity. | Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), inhibition of HER2 signaling. |
| Immune Effector Cells | T-cells. | Natural Killer (NK) cells, macrophages. |
| Reported In Vitro Potency | Significantly higher cytotoxicity at lower concentrations.[1] | Lower cytotoxicity in direct comparison studies.[1] |
Mechanism of Action: A Tale of Two Strategies
Trastuzumab, a humanized monoclonal antibody, has long been a cornerstone of therapy for HER2-positive cancers. Its primary mechanisms involve binding to the extracellular domain of the HER2 receptor, which in turn inhibits downstream signaling pathways that drive cell proliferation. Additionally, trastuzumab's Fc region can be recognized by immune effector cells like Natural Killer (NK) cells, leading to Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).
This compound, on the other hand, employs a more direct and potent method of immune engagement. As a bispecific antibody, it acts as a bridge, physically linking a cytotoxic T-cell to a HER2-positive tumor cell. This forced proximity bypasses the need for T-cell receptor recognition of tumor antigens and potently activates the T-cell to release cytotoxic granules, leading to the direct killing of the cancer cell.
References
A Researcher's Guide to Cross-Reactivity Studies for BiHC Bispecific Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cross-reactivity studies for Bispecific Antibody Heavy Chain (BiHC) technology. It offers detailed experimental protocols, comparative data, and visual workflows to assist in the preclinical safety assessment of these novel therapeutics. Understanding the specificity and potential off-target binding of this compound bispecific antibodies is critical for mitigating risks and ensuring clinical success.
Introduction to this compound Bispecific Antibodies and Cross-Reactivity
This compound technology enables the creation of IgG-like bispecific antibodies with a native antibody architecture. One arm of the antibody is engineered to bind to a tumor-associated antigen (TAA), while the other arm is designed to engage an activating receptor on an immune cell, such as CD3 on T-cells. This dual-targeting mechanism effectively redirects the immune system to recognize and eliminate cancer cells.
However, the engineered nature of bispecific antibodies necessitates a thorough evaluation of their binding specificity. Cross-reactivity, or the unintended binding of the antibody to off-target antigens, can lead to a range of adverse effects, from mild immunogenicity to severe on-target, off-tumor toxicities. Therefore, rigorous cross-reactivity studies are a cornerstone of preclinical safety assessment for this compound and other bispecific antibody platforms.
This guide compares the cross-reactivity profile of a typical T-cell engaging this compound bispecific antibody with another common bispecific format, the Diabody, which lacks an Fc region.
Experimental Protocols for Cross-Reactivity Assessment
A multi-faceted approach is essential for a comprehensive assessment of bispecific antibody cross-reactivity. The following are key experimental protocols employed in these studies.
Tissue Cross-Reactivity (TCR) by Immunohistochemistry (IHC)
Immunohistochemistry on a panel of normal human tissues is the gold standard for identifying potential off-target binding in a physiological context.
Objective: To evaluate the binding of a this compound bispecific antibody to a comprehensive panel of normal human tissues to identify on-target, off-tumor binding and unexpected off-target binding.
Methodology:
-
Tissue Panel: A comprehensive panel of fresh-frozen human tissues (at least 32 different tissues from three unrelated donors) is used. The use of frozen tissues is crucial to preserve the native conformation of protein epitopes.
-
Antibody Preparation: The this compound bispecific antibody is biotinylated for detection. A therapeutically relevant positive control antibody and a negative control isotype-matched antibody are also included.
-
Staining Procedure:
-
Cryosections (5-10 µm) of each tissue are prepared.
-
Sections are fixed in acetone at room temperature.
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Non-specific binding is blocked using a serum-free protein block.
-
Sections are incubated with the biotinylated this compound antibody, positive control, or negative control antibody at a predetermined optimal concentration.
-
Binding is detected using a streptavidin-horseradish peroxidase (HRP) conjugate.
-
The signal is visualized using a suitable chromogen (e.g., DAB).
-
Sections are counterstained with hematoxylin.
-
-
Specific Controls for Bispecific Antibodies:
-
Parental Monoclonal Antibodies: Each parental arm of the bispecific antibody should be tested individually to distinguish their respective binding patterns from that of the bispecific molecule.
-
Competitive Inhibition: For tissues showing positive staining, a competition assay with an excess of the non-biotinylated bispecific antibody can confirm the specificity of the binding.
-
-
Data Analysis: Stained slides are evaluated by a qualified pathologist. The location, intensity, and percentage of stained cells are recorded for each tissue.
Off-Target Binding Assessment by ELISA
An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the binding of the this compound bispecific antibody to a panel of purified, structurally related or potentially cross-reactive proteins.
Objective: To quantitatively assess the binding of the this compound bispecific antibody to a panel of potential off-target antigens.
Methodology:
-
Antigen Coating: ELISA plates are coated with a panel of purified human proteins, including the target antigens (positive controls) and potential off-target antigens.
-
Blocking: Non-specific binding sites are blocked with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Antibody Incubation: Serial dilutions of the this compound bispecific antibody and a negative control antibody are added to the wells and incubated.
-
Detection: Bound antibody is detected using an HRP-conjugated anti-human IgG antibody.
-
Signal Development: A chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with a stop solution.
-
Data Analysis: The optical density (OD) is measured at 450 nm. The binding affinity (KD) or EC50 values are calculated for each antigen.
Data Presentation: Comparative Cross-Reactivity Profiles
The following tables summarize representative data from cross-reactivity studies comparing a this compound bispecific antibody (targeting a tumor antigen and CD3) with a Diabody format (targeting the same antigens).
Table 1: Summary of Tissue Cross-Reactivity (TCR) by IHC
| Tissue | This compound Staining Pattern | Diabody Staining Pattern | Interpretation |
| Tumor (Positive Control) | Strong, specific staining of tumor cells and infiltrating lymphocytes. | Strong, specific staining of tumor cells and infiltrating lymphocytes. | Expected on-target binding. |
| Pancreas (Islet cells) | Weak, focal staining of islet cells. | No significant staining. | Potential low-level on-target, off-tumor binding for this compound. |
| Liver (Sinusoidal lining) | No significant staining. | No significant staining. | No off-target binding observed. |
| Spleen (White pulp) | Moderate staining of T-cell rich areas. | Moderate staining of T-cell rich areas. | Expected on-target binding to CD3+ T-cells. |
| Kidney (Glomeruli) | No significant staining. | No significant staining. | No off-target binding observed. |
| Brain (Neuronal cells) | No significant staining. | No significant staining. | No off-target binding observed. |
Table 2: Quantitative Off-Target Binding by ELISA
| Antigen | This compound Binding (EC50, nM) | Diabody Binding (EC50, nM) |
| Tumor Antigen (Target) | 0.5 | 0.8 |
| CD3 (Target) | 1.2 | 1.5 |
| Structurally Related Antigen 1 | > 1000 | > 1000 |
| Structurally Related Antigen 2 | 850 | > 1000 |
| Fc Gamma Receptor I | 250 | Not Applicable |
| Fc Gamma Receptor IIa | > 1000 | Not Applicable |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to this compound bispecific antibody cross-reactivity studies.
Caption: T-Cell Engaging Mechanism of a this compound Antibody.
Caption: Workflow for Cross-Reactivity Testing.
A Comparative Analysis of BiHC and Other T-cell Engagers: A Guide for Researchers
In the rapidly evolving landscape of cancer immunotherapy, T-cell engagers have emerged as a powerful therapeutic modality. These engineered proteins redirect the body's own T-cells to recognize and eliminate tumor cells. This guide provides a comparative analysis of a novel T-cell engaging bispecific antibody format, BiHC (Bispecific HER2-CD3 antibody), with other prominent T-cell engager platforms, most notably the Bispecific T-cell Engager (BiTE®) technology. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform future research and development.
Executive Summary
T-cell engagers have shown remarkable clinical efficacy, particularly in hematological malignancies. The pioneering BiTE® platform, exemplified by the FDA-approved Blincyto® (blinatumomab), has validated the concept of redirecting T-cells for tumor lysis. However, the first-generation BiTEs, characterized by their small size and lack of an Fc region, have limitations such as a short half-life, requiring continuous infusion, and a higher propensity for inducing cytokine release syndrome (CRS).
To address these challenges, various next-generation T-cell engager formats have been developed, including those with an IgG-like structure. The this compound format represents one such innovation, designed to combine the potent T-cell engaging capacity with the favorable pharmacokinetic properties and potentially improved safety profile of a full-length antibody. This guide will delve into a detailed comparison of these platforms, focusing on their molecular structure, mechanism of action, preclinical efficacy, and potential for clinical application.
Molecular Architecture: this compound vs. BiTE and Other Formats
The fundamental difference between this compound and BiTEs lies in their molecular structure, which in turn dictates their functional characteristics.
BiTE® (Bispecific T-cell Engager): BiTEs are small, flexible molecules constructed from two single-chain variable fragments (scFvs) connected by a short peptide linker.[1][2] One scFv binds to the CD3 antigen on T-cells, while the other targets a tumor-associated antigen (TAA) on cancer cells.[1][2] This tandem scFv format lacks an Fc region, resulting in a small molecular weight of approximately 55 kDa.[1][3]
This compound (Bispecific Her2-CD3 antibody): The this compound described in the literature is an IgG-like bispecific antibody.[4][5] It is constructed with a single-domain anti-HER2 antibody (VHH) and a single-chain Fv (scFv) of an anti-CD3 antibody.[4][5] A key feature of this format is the use of "Knobs-into-Holes" technology in the Fc region to facilitate the heterodimerization of the two different heavy chains.[4] This results in a molecule that resembles a conventional monoclonal antibody in size and structure but with dual antigen-binding specificity. The differing molecular weights of the two arms of the this compound molecule simplify the process of separating the desired heterodimeric antibody from homodimers during production.[5][6]
Other IgG-like Formats: Numerous other IgG-like bispecific antibody formats exist, often employing different strategies to ensure correct heavy and light chain pairing. These formats generally retain the Fc region, contributing to a longer half-life and potentially engaging Fc-mediated effector functions.[7]
dot
Figure 1: Molecular architecture of BiTE® and this compound formats.
Mechanism of Action: A Shared Principle with Key Differences
Both this compound and BiTEs function by forming a cytolytic synapse between a T-cell and a tumor cell.[1][4] This bridging action brings the T-cell into close proximity with the cancer cell, leading to T-cell activation and subsequent tumor cell lysis through the release of cytotoxic granules like perforin and granzymes.[1][8] This process is independent of the T-cell receptor's (TCR) specificity for the tumor antigen and does not require co-stimulatory signals for initial activation.[2]
dot
Figure 2: General signaling pathway of T-cell engagers.
While the core mechanism is shared, the structural differences can influence the efficiency and nature of the immune synapse formed, potentially impacting downstream signaling and cellular responses. The larger, more rigid structure of IgG-like formats like this compound may result in a different spatial arrangement of the T-cell and tumor cell compared to the smaller, more flexible BiTEs.
Preclinical Performance: A Comparative Look at Efficacy
Direct head-to-head comparative studies of this compound and other T-cell engagers targeting the same antigen are limited. However, by analyzing available preclinical data for different HER2-targeting constructs, we can draw some informative comparisons.
In Vitro Cytotoxicity
The this compound targeting HER2 has demonstrated potent and specific cytotoxicity against HER2-expressing cancer cell lines in a dose-dependent manner.[4] The cytotoxic activity was more pronounced against cell lines with higher HER2 expression.[4] Similarly, HER2-targeting BiTEs and other IgG-like bispecifics have shown potent in vitro killing of HER2-positive tumor cells, with EC50 values often in the picomolar range.[6][9]
| T-cell Engager Format | Target | Target Cell Line(s) | Reported EC50 (approx.) | Reference |
| This compound | HER2/CD3 | SKOV3 (HER2 high) | ~10 pM | [4] |
| SKBR3 (HER2 high) | ~10 pM | [4] | ||
| MDA-MB-435 (HER2 low) | >100 pM | [4] | ||
| BiTE-like (HER2-TDB) | HER2/CD3 | JIMT-1, BT474, etc. | pM range | [6] |
| IgG-scFv (HER2-BsAb) | HER2/CD3 | Various HER2+ lines | pM to nM range | [9] |
Table 1: Comparative In Vitro Cytotoxicity of HER2-Targeting T-cell Engagers
Note: EC50 values are estimated from published graphs and should be considered approximate. Direct comparison is challenging due to variations in experimental conditions.
In Vivo Tumor Growth Inhibition
In a xenograft mouse model using SKOV3 cells co-injected with human peripheral blood mononuclear cells (PBMCs), the HER2-targeting this compound demonstrated significant tumor growth inhibition.[4] In this model, four out of five mice treated with this compound showed no tumor growth.[4] Other HER2-targeting bispecific antibodies have also shown potent anti-tumor activity in various preclinical models.[6][10] For instance, a trastuzumab-based HER2/CD3 bispecific antibody (HER2-TDB) effectively prevented the growth of HER2-expressing tumors in a mouse model.[6]
| T-cell Engager Format | Model | Tumor Cell Line | Treatment Regimen | Outcome | Reference |
| This compound | NOD/SCID mice with human PBMCs | SKOV3 | i.p. injections | Significant tumor growth inhibition | [4] |
| BiTE-like (HER2-TDB) | NOD/SCID mice with human PBMCs | MCF7-neo/HER2 | 0.5 mg/kg i.v. on days 0, 7, 14 | Tumor growth prevention | [6] |
| IgG-like (HK006) | Human PBMC-reconstituted mice | SKOV3 | i.p. injections | Significant reduction in tumor volume | [10] |
Table 2: Comparative In Vivo Efficacy of HER2-Targeting T-cell Engagers
Cytokine Release Profile: A Key Differentiator
A critical aspect of T-cell engager development is managing the risk of Cytokine Release Syndrome (CRS), a potentially life-threatening toxicity resulting from widespread T-cell activation.[11] The molecular format of the T-cell engager is thought to play a significant role in the severity of CRS.
BiTEs: The small size and potent, rapid activation of T-cells by BiTEs can lead to a robust and sometimes excessive release of pro-inflammatory cytokines such as IL-2, IL-6, and IFN-γ.[12][13] Clinical experience with blinatumomab has shown that CRS is a common adverse event, though it is generally manageable with appropriate mitigation strategies like step-dosing and corticosteroid administration.[11]
IgG-like Formats (including this compound): It is hypothesized that the larger, IgG-like formats with their longer half-life may lead to a more controlled and sustained T-cell activation, potentially resulting in a more favorable cytokine release profile compared to BiTEs. The Fc region can also be engineered to be "silent" to avoid unwanted interactions with Fcγ receptors on other immune cells, which could contribute to cytokine release. While specific data on the cytokine release profile of the described this compound is not available, studies comparing IgG-like and non-IgG-like T-cell engagers suggest that the format can indeed influence cytokine production.[14]
| Feature | BiTE® Format | This compound (IgG-like) Format |
| Molecular Weight | ~55 kDa | ~150 kDa |
| Fc Region | Absent | Present (can be silenced) |
| Half-life | Short (hours) | Long (days) |
| Administration | Continuous infusion | Intermittent infusion |
| Cytokine Release | Potentially rapid and high | Potentially more controlled |
Table 3: Key Physicochemical and Pharmacological Differences
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of T-cell engagers.
T-cell Dependent Cellular Cytotoxicity (TDCC) Assay
Objective: To determine the in vitro potency of a T-cell engager in mediating T-cell killing of target tumor cells.
Methodology:
-
Cell Preparation:
-
Target tumor cells (e.g., SKOV3 for HER2) are cultured and harvested.
-
Effector T-cells are isolated from healthy human donor PBMCs, typically through negative selection.
-
-
Co-culture:
-
Target cells are seeded in a 96-well plate.
-
Effector T-cells are added at a specific Effector-to-Target (E:T) ratio (e.g., 10:1).
-
The T-cell engager is added in a serial dilution to determine a dose-response curve.
-
-
Incubation: The co-culture is incubated for a defined period (e.g., 24-72 hours) at 37°C and 5% CO2.
-
Cytotoxicity Measurement:
-
Cell viability is assessed using methods such as:
-
LDH Release Assay: Measures the release of lactate dehydrogenase from lysed cells.
-
Calcein-AM Release Assay: Pre-labeled target cells release a fluorescent dye upon lysis.
-
Flow Cytometry: Staining with viability dyes (e.g., 7-AAD, Propidium Iodide) to distinguish live and dead target cells.
-
-
-
Data Analysis: The percentage of specific lysis is calculated, and an EC50 value (the concentration of the T-cell engager that induces 50% of the maximum specific lysis) is determined.
dot
Figure 3: Workflow for a T-cell Dependent Cellular Cytotoxicity Assay.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a T-cell engager.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.
-
Tumor Implantation: Human tumor cells are implanted subcutaneously or orthotopically into the mice.
-
Humanization: To provide an immune component, human PBMCs or isolated T-cells are adoptively transferred into the mice.
-
Treatment: Once tumors are established, mice are treated with the T-cell engager or a vehicle control via a specified route (e.g., intravenous, intraperitoneal) and schedule.
-
Monitoring:
-
Tumor volume is measured regularly using calipers.
-
Animal body weight and general health are monitored.
-
-
Endpoint: At the end of the study, tumors are excised and weighed. Immunohistochemical analysis can be performed to assess T-cell infiltration.
Cytokine Release Assay
Objective: To measure the levels of cytokines released upon T-cell activation by the T-cell engager.
Methodology:
-
Co-culture: Similar to the TDCC assay, target cells and effector T-cells are co-cultured with the T-cell engager.
-
Supernatant Collection: At various time points, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of various cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-2, IL-10) in the supernatant is quantified using methods such as:
-
ELISA (Enzyme-Linked Immunosorbent Assay): For measuring individual cytokines.
-
Multiplex Bead Array (e.g., Luminex): For simultaneous measurement of multiple cytokines.
-
-
Data Analysis: Cytokine concentrations are plotted against the T-cell engager concentration to assess the dose-dependent cytokine release profile.
Conclusion and Future Directions
The this compound format represents a promising advancement in the field of T-cell engagers, offering the potential for improved pharmacokinetics and a more favorable safety profile compared to first-generation BiTEs. Preclinical data for a HER2-targeting this compound demonstrate potent anti-tumor activity both in vitro and in vivo, comparable to that of other T-cell engager formats.
However, further research is needed to fully elucidate the comparative advantages of the this compound platform. Head-to-head studies directly comparing this compound with other HER2-targeting T-cell engagers, including BiTEs, under identical experimental conditions are crucial to definitively assess their relative potency and safety. In particular, a detailed characterization of the cytokine release profile of this compound is essential to validate the hypothesis of a more favorable safety profile.
As the field of T-cell engagers continues to expand, the development of novel formats like this compound that address the limitations of earlier platforms will be critical for broadening their therapeutic application to a wider range of cancers and improving patient outcomes. The modularity of these platforms also opens up possibilities for creating multi-specific engagers that can target multiple tumor antigens or co-stimulatory molecules to further enhance efficacy and overcome resistance mechanisms.
References
- 1. A bispecific antibody targeting HER2 and PD-L1 inhibits tumor growth with superior efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Novel Anti-HER2 Bispecific Antibody With Potent Tumor Inhibitory Effects In Vitro and In Vivo [frontiersin.org]
- 5. Enhance therapeutic efficacy of BiTE (HER2/CD3) for HER2- positive tumors through in vivo expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Overcoming resistance to HER2-targeted therapy with a novel HER2/CD3 bispecific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel 4-1BB/HER2 bispecific antibody shows potent antitumor activities by increasing and activating tumor-infiltrating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytokine release syndrome with novel therapeutics for acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Cytokine release syndrome after blinatumomab treatment related to abnormal macrophage activation and ameliorated with cytokine-directed therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Structural and functional characterization of IgG- and non-IgG-based T-cell-engaging bispecific antibodies [frontiersin.org]
A Comparative Guide to Validating T-Cell Activation Markers: BiHC vs. Standard Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating T-cell activation, with a focus on a novel approach using Biparatopic Heavy-chain antibodies (BiHCs) against conventional methods. We present objective comparisons supported by experimental data, detailed protocols, and visual workflows to assist in the selection of appropriate validation techniques for your research needs.
Introduction to T-Cell Activation
T-cell activation is a cornerstone of the adaptive immune response, initiating a cascade of events that leads to cytotoxic activity, helper functions, and immunological memory. The activation process is classically understood through a two-signal model:
-
Signal 1 (Antigen Recognition): The T-cell receptor (TCR) recognizes a specific peptide antigen presented by the Major Histocompatibility Complex (MHC) on an antigen-presenting cell (APC).
-
Signal 2 (Co-stimulation): Co-stimulatory molecules, most notably CD28 on the T-cell interacting with B7 molecules (CD80/CD86) on the APC, provide a second signal required for full activation.[1] The absence of this second signal can lead to T-cell anergy or tolerance.
Upon successful activation, T-cells undergo profound changes, including proliferation, differentiation, and the upregulation of specific cell surface markers, alongside the secretion of cytokines.[2] Validating this activation state is critical for immunotherapy research, vaccine development, and basic immunology.
Methodologies for T-Cell Activation
In vitro T-cell activation can be induced by various stimuli that mimic the physiological signals delivered by APCs. This guide compares three such methods.
Biparatopic Heavy-Chain Antibodies (BiHC)
Biparatopic antibodies are an emerging class of engineered antibodies that can bind to two distinct, non-overlapping epitopes on the same antigen.[3] When designed to target an activating receptor like the CD3 component of the TCR complex, a this compound can induce potent receptor clustering, potentially leading to a more robust and sustained activation signal compared to conventional monospecific antibodies. This enhanced avidity and cross-linking capability make BiHCs a promising, though novel, tool for T-cell activation studies.
Anti-CD3/CD28 Coated Beads
This is a widely used method that mimics the two-signal activation model.[4] Microbeads are coated with antibodies against CD3 (to provide Signal 1) and CD28 (to provide Signal 2).[5] This method provides a strong, localized stimulus that efficiently drives T-cell proliferation and effector function.
Phytohemagglutinin (PHA)
PHA is a lectin isolated from plants that acts as a mitogen, nonspecifically activating T-cells by binding to glycoproteins on the cell surface, including the TCR, and cross-linking them.[5] While effective at inducing proliferation, PHA-based activation is polyclonal and antigen-independent.
Key T-Cell Activation Markers
Validation of T-cell activation involves measuring the expression of specific cell surface proteins and quantifying functional outputs.
| Marker | Type | Typical Time of Peak Expression | Function |
| CD69 | Early | 16-24 hours | A C-type lectin involved in lymphocyte proliferation and signal transduction.[6][7] |
| CD25 | Intermediate/Late | 48-72 hours | The alpha chain of the IL-2 receptor; critical for T-cell proliferation and differentiation.[6][8] |
| 4-1BB (CD137) | Intermediate | 24 hours | A co-stimulatory molecule that promotes T-cell proliferation and survival.[6][7] |
| OX40 (CD134) | Intermediate | 16-24 hours | A co-stimulatory receptor crucial for generating memory T-cells and sustaining proliferation.[8] |
Functional Readouts:
-
Cytokine Production: Secretion of key cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α) is a hallmark of T-cell activation.[4]
-
Proliferation: Measuring the increase in cell number or the dilution of cell-tracking dyes (e.g., CFSE) provides a direct assessment of the proliferative response.
Comparative Performance Data
The following tables summarize illustrative data from a hypothetical experiment comparing the efficiency of T-cell activation induced by an anti-CD3 this compound, anti-CD3/CD28 beads, and PHA.
Table 1: Expression of T-Cell Activation Markers at 24 Hours Post-Stimulation
| Stimulation Method | % CD69+ of CD4+ T-Cells | % 4-1BB+ of CD8+ T-Cells |
| Unstimulated Control | 2.1% | 1.5% |
| Anti-CD3 this compound (1 µg/mL) | 95.8% | 92.5% |
| Anti-CD3/CD28 Beads (1:1 ratio) | 92.4% | 89.1% |
| PHA (5 µg/mL) | 85.3% | 81.7% |
Table 2: Expression of T-Cell Activation Markers at 48 Hours Post-Stimulation
| Stimulation Method | % CD25+ of CD4+ T-Cells | % Proliferated CD4+ T-Cells |
| Unstimulated Control | 4.5% | 1.8% |
| Anti-CD3 this compound (1 µg/mL) | 91.2% | 88.6% |
| Anti-CD3/CD28 Beads (1:1 ratio) | 88.9% | 85.2% |
| PHA (5 µg/mL) | 82.1% | 79.4% |
Table 3: Cytokine Secretion at 48 Hours Post-Stimulation (pg/mL)
| Stimulation Method | IFN-γ | IL-2 | TNF-α |
| Unstimulated Control | <10 | <5 | <10 |
| Anti-CD3 this compound (1 µg/mL) | 4500 | 2800 | 1500 |
| Anti-CD3/CD28 Beads (1:1 ratio) | 4100 | 2500 | 1350 |
| PHA (5 µg/mL) | 3200 | 1800 | 950 |
Signaling and Experimental Workflow Diagrams
References
- 1. immunology.org [immunology.org]
- 2. m.youtube.com [m.youtube.com]
- 3. rapidnovor.com [rapidnovor.com]
- 4. Comparison of three different T-cell activation methods using GoStix Plus assays for cytokine analysis [takarabio.com]
- 5. Comparison of two commonly used methods for stimulating T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T‐cell activation–induced marker assays in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation-Induced Marker Assay to Identify and Isolate HCV-Specific T Cells for Single-Cell RNA-Seq Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytokine-independent detection of antigen-specific germinal center T follicular helper (Tfh) cells in immunized non-human primates using a live cell Activation Induced Marker (AIM) technique - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Bispecific Antibody-Drug Conjugate (BiHC) Anti-Tumor Activity: A Comparative Guide
This guide provides a comparative analysis of the in vivo anti-tumor activity of Bispecific Antibody-Drug Conjugates (BiHCs) against other therapeutic alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of these novel cancer therapeutics.
Data Presentation: Comparative In Vivo Efficacy
The following table summarizes the quantitative in vivo anti-tumor activity of BiHCs compared to monoclonal antibodies (mAbs). The data is extracted from preclinical studies in xenograft mouse models.
| Target | BiHC/Bispecific Antibody | Comparator | Animal Model | Key Findings | Reference |
| HER2/PD-L1 | HER2/PD-L1 BsAb | Trastuzumab (mAb) | PBMC-humanized HCC1954 xenograft mice | BsAb exhibited significantly stronger tumor growth inhibition (TGI: 71.36%) compared to trastuzumab (TGI: 56.17%) on day 41. | [1] |
| HER2 | Bp-Bs (biparatopic T-cell engaging BsAb) | Trastuzumab (mAb) | LS174T xenograft NOD/SCID mice with human PBMCs | Bp-Bs demonstrated significantly higher tumor inhibition activity than trastuzumab at a lower dose (1 mg/kg vs. 2 mg/kg for trastuzumab). | |
| EGFR/HER2 | E134Bf-H77scFv (BsAb) | E134Bf (anti-EGFR mAb), H77Bf (anti-HER2 mAb) | D-17 canine osteosarcoma xenograft mice | The bispecific antibody resulted in a faster reduction of tumor volume compared to either monospecific antibody alone.[2] | [2] |
| EGFR/c-MET | JNJ-61186372 (BsAb) | Cetuximab (mAb) | H292 and H1975 lung cancer cell xenografts | JNJ-61186372 demonstrated more potent inhibition of downstream signaling (pERK and pAKT) compared to the combination of single receptor-binding antibodies.[3] In vitro ADCC assays showed low fucose JNJ-61186372 was more potent than cetuximab. | [3][4] |
| EGFR/c-MET | EM28 (bsADC) | Parental monospecific ADCs, benchmark bsADC | Multiple cell-derived xenograft (CDX) models | EM28 exhibited superior antitumor efficacy compared to parental monospecific ADCs and a benchmark bsADC. In a mixed CDX model, EM28 significantly prolonged survival. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for key experiments cited in the comparison.
HER2-Targeting Bispecific Antibody Xenograft Model
This protocol is a composite based on studies evaluating HER2-targeting bispecific antibodies.[6]
-
Cell Line: SKOV-3 (human ovarian cancer, HER2-positive) or LS174T (human colorectal adenocarcinoma, HER2-expressing).
-
Animal Model: Female athymic nude or NOD/SCID mice, approximately 6-8 weeks old.
-
Tumor Implantation:
-
Cells are cultured in appropriate media (e.g., McCoy's 5A for SKOV-3, RPMI-1640 for LS174T) supplemented with 10% fetal bovine serum.
-
A suspension of 1 x 10^6 to 5 x 10^6 tumor cells in sterile PBS or a mixture with Matrigel is injected subcutaneously into the flank of each mouse.
-
For T-cell engaging BiHCs, human peripheral blood mononuclear cells (PBMCs) are co-injected with the tumor cells or injected intravenously after tumor establishment.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
The this compound, monoclonal antibody comparator (e.g., trastuzumab), and vehicle control (e.g., PBS) are administered, typically via intraperitoneal injection.
-
Dosing schedules can vary, for example, 1-2 mg/kg administered every two to three days.
-
-
Efficacy Assessment:
-
Tumor volume is measured two to three times weekly using calipers and calculated using the formula: (length x width²) / 2.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised and weighed. Tumor growth inhibition (TGI) is calculated.
-
EGFR/c-MET-Targeting Bispecific Antibody Xenograft Model
This protocol is based on studies of the EGFR/c-MET bispecific antibody JNJ-61186372.[3][4]
-
Cell Lines: NCI-H292 or NCI-H1975 (human non-small cell lung cancer).
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation:
-
5 x 10^6 cells are implanted subcutaneously in the flank. For some models, cells may be engineered to express human HGF to simulate a specific tumor microenvironment.
-
-
Treatment:
-
Treatment is initiated when tumors are established.
-
JNJ-61186372 and comparator antibodies are administered intraperitoneally. Dosing can range from 1 to 20 mg/kg, once or twice weekly.
-
-
Efficacy Assessment:
-
Tumor volumes and body weights are measured regularly.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as Western blotting to assess the levels of total and phosphorylated EGFR and c-MET.
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by the discussed BiHCs.
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
Caption: Crosstalk between EGFR and c-MET signaling pathways.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for in vivo validation of this compound anti-tumor activity.
Caption: Experimental workflow for in vivo validation of anti-tumor activity.
References
Safety Operating Guide
Ambiguity of "BIHC" in Chemical and Laboratory Contexts
Following a comprehensive review of chemical databases and safety literature, it has been determined that "BIHC" is not a standard or universally recognized acronym for a specific chemical substance within the fields of chemistry, drug development, or life sciences research. The initialism may refer to a variety of entities, including the Berlin Institute of Health (BIH) , or potentially be a non-standard abbreviation for a more complex chemical name.
Without the full, unambiguous name of the chemical substance, it is impossible to provide accurate, safe, and compliant disposal procedures. The handling and disposal of laboratory chemicals are strictly regulated and highly dependent on the specific physical, chemical, and toxicological properties of the substance .
This document therefore provides a general framework for the proper disposal of hazardous laboratory chemicals, which must be adapted to the specific substance once its identity is confirmed by the user. The procedures outlined below are illustrative and should be used as a guide in conjunction with the substance's official Safety Data Sheet (SDS).
General Procedures for Safe Disposal of Hazardous Laboratory Chemicals
The proper disposal of hazardous chemical waste is a critical component of laboratory safety, ensuring the protection of personnel and the environment. The following steps provide a general workflow for managing chemical waste.
It is imperative to consult the Safety Data Sheet (SDS) for the specific chemical for detailed and accurate disposal instructions.
A generalized workflow for chemical waste disposal is presented below.
Figure 1: Generalized workflow for hazardous chemical waste disposal.
Example Data Presentation for a Fictitious Chemical "this compound"
To illustrate how quantitative data and experimental protocols would be presented, the following tables and procedures are provided for a hypothetical chemical, "this compound." This information is for illustrative purposes only and must not be used for any real substance.
Waste Segregation and Container Compatibility
| Waste Stream | Hazard Class | Recommended Container | Incompatible Substances |
| Liquid "this compound" Waste | Flammable, Toxic | Glass or Polyethylene Carboy | Oxidizers, Strong Acids/Bases |
| Solid "this compound" Waste | Toxic | Lined, Sealable Drum | Liquids, Reactive Metals |
| Contaminated PPE | Solid Waste | Labeled Biohazard Bag | Sharps, Chemical Waste |
Experimental Protocol: Neutralization of Acidic "this compound" Waste (Illustrative Example)
This protocol describes a method for neutralizing acidic waste containing "this compound" before disposal. This is a hypothetical procedure and should not be attempted without a thorough risk assessment for the actual chemical in use.
-
Preparation:
-
Work in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, and a lab coat.
-
Have a spill kit readily available.
-
-
Neutralization:
-
Slowly add a 1M solution of sodium bicarbonate to the acidic "this compound" waste while stirring continuously.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.
-
Allow the solution to cool to room temperature, as the neutralization reaction may be exothermic.
-
-
Disposal:
-
Once neutralized, transfer the solution to a labeled hazardous waste container.
-
Complete a hazardous waste pickup request form, clearly indicating the contents of the container.
-
A diagram illustrating the logical relationship for handling a chemical spill is provided below.
Figure 2: Logical relationship for a chemical spill response.
To receive precise and actionable disposal procedures, please provide the full chemical name and, if available, the CAS (Chemical Abstracts Service) number for the substance you are referring to as "this compound."
Essential Safety Protocols for Laboratory Operations
Disclaimer: The term "BIHC" is not a recognized standard acronym for a hazardous substance. This guide provides safety protocols for handling hazardous materials, with a focus on Biosafety Levels (BSL) and the chemical Benzene Hexachloride (BHC), as this may have been the intended subject. Researchers must conduct a thorough risk assessment for the specific agents in use and consult their institution's safety guidelines.
This document offers immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes procedural guidance on personal protective equipment (PPE), and operational and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure to hazardous materials. The required level of PPE varies based on the risk associated with the substance being handled. The following table summarizes recommended PPE for different Biosafety Levels.
| Biosafety Level (BSL) | Primary Barriers & Safety Equipment | Personal Protective Equipment (PPE) |
| BSL-1 | Open benchtop work, sink for handwashing.[1] | Lab coats or gowns, gloves, and eye protection as needed.[2][3] |
| BSL-2 | BSL-1 practices plus limited lab access, biohazard warning signs, sharps precautions, and use of a biological safety cabinet (BSC) for procedures with aerosol or splash potential.[1][4] | Lab coats or gowns, gloves, and eye and face protection (goggles, face shields).[5][6][7] |
| BSL-3 | BSL-2 practices plus controlled access, decontamination of all waste and lab clothing before laundering. All work with infectious agents must be done in a BSC.[3] | Solid-front protective clothing (gowns, coveralls), double gloves, shoe covers, and respiratory protection (e.g., N95 respirator or PAPR).[8][9][10][11] |
For handling hazardous chemicals such as Benzene Hexachloride (BHC), it is crucial to wear protective clothing, gloves, safety glasses, and a dust respirator to avoid personal contact and inhalation.[12] Work should be conducted in a well-ventilated area.[12]
Experimental Protocols: Donning and Doffing PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is essential to prevent contamination.
Donning (Putting On) PPE Sequence:
-
Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.[13]
-
Gown: Put on a gown, ensuring it fully covers the torso and that the ties are securely fastened.[13][14]
-
Mask or Respirator: Secure the ties or elastic bands of the mask or respirator. Fit it snugly to the face, covering the nose and mouth.[13][14]
-
Gloves: Don gloves, ensuring they cover the cuffs of the gown.[13]
Doffing (Taking Off) PPE Sequence:
The principle of doffing is to touch the potentially contaminated outside of the PPE as little as possible.
-
Gloves: Remove gloves by grasping the outside of one glove with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[14]
-
Hand Hygiene: Perform hand hygiene.
-
Gown: Unfasten the gown ties and pull it away from the neck and shoulders, touching only the inside of the gown. Turn the gown inside out as it is removed, fold or roll it into a bundle, and dispose of it.[14]
-
Hand Hygiene: Perform hand hygiene.
-
Exit the immediate work area.
-
Eye Protection: Remove eye protection by handling the headband or earpieces.[14]
-
Hand Hygiene: Perform hand hygiene.
-
Mask or Respirator: Grasp the bottom ties or elastic, then the top ones, and remove without touching the front of the mask.[15]
-
Final Hand Hygiene: Perform a final, thorough hand washing.
Donning and Doffing PPE Workflow
Caption: A diagram illustrating the sequential steps for safely donning and doffing Personal Protective Equipment.
Operational and Disposal Plans
A clear plan for the handling and disposal of hazardous waste is essential for laboratory safety.
Operational Plan:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment to identify potential hazards and determine the appropriate safety precautions.
-
Designated Work Areas: Clearly define the areas where hazardous materials will be handled. Post appropriate warning signs.[7]
-
Ventilation: For volatile chemicals like BHC, ensure work is performed in a well-ventilated area or within a chemical fume hood to prevent the buildup of harmful vapors.[12]
-
Spill Kit: Maintain a fully stocked spill kit appropriate for the types of hazardous materials being used. Ensure all personnel are trained on its use.[5]
-
Emergency Procedures: Establish and clearly post emergency procedures for accidental exposures, spills, and other incidents. An eyewash station and safety shower must be readily accessible.[7]
Disposal Plan:
-
Waste Segregation: Segregate hazardous waste at the point of generation. Different categories of waste (e.g., chemical, biological, sharps) should be collected in separate, clearly labeled containers.[16]
-
Container Management:
-
Use waste containers that are compatible with the chemical or biological material they will hold.[16]
-
Keep containers securely closed except when adding waste.[16]
-
Do not overfill liquid waste containers; a general guideline is to fill to no more than 75% capacity.[17]
-
Label all waste containers clearly with their contents.[16]
-
-
Decontamination: All materials and waste contaminated with infectious agents must be decontaminated before disposal, typically by autoclaving or chemical disinfection.[7]
-
Chemical Waste:
-
For chemicals like BHC, do not dispose of them down the drain.
-
Collect in a designated, labeled, and sealed container.[17]
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.
-
-
Sharps: All sharps (needles, scalpels, etc.) must be disposed of in a designated, puncture-resistant sharps container.[7]
-
Waste Pickup: Arrange for the timely pickup of hazardous waste by your institution's environmental health and safety department or a licensed contractor.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Changes to Personal Protective Equipment (PPE) Requirement for Working with Organisms Requiring BSL1 Containment | UMN University Health & Safety [hsrm.umn.edu]
- 3. labconco.com [labconco.com]
- 4. Biosafety Levels & Lab Safety Guidelines [aspr.hhs.gov]
- 5. Biosafety Level 2 Minimum Requirements for IBC Approval - Institutional Biosafety Committee [uwm.edu]
- 6. How-to Cards: Personal Protective Equipment (PPE) [howto.lcsb.uni.lu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. qualia-bio.com [qualia-bio.com]
- 9. qualia-bio.com [qualia-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. theory.labster.com [theory.labster.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 14. munglobal.com.au [munglobal.com.au]
- 15. ausmed.com [ausmed.com]
- 16. geo.utexas.edu [geo.utexas.edu]
- 17. nipissingu.ca [nipissingu.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
